molecular formula C12H14O2 B094557 1-(4-Methoxyphenyl)pent-1-en-3-one CAS No. 104-27-8

1-(4-Methoxyphenyl)pent-1-en-3-one

Cat. No.: B094557
CAS No.: 104-27-8
M. Wt: 190.24 g/mol
InChI Key: SLDQOBRACOQXGE-QPJJXVBHSA-N
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Description

1-(4-Methoxyphenyl)-1-penten-3-one, also known as ethone or ethyl p-methoxystyryl ketone, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 1-(4-Methoxyphenyl)-1-penten-3-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-(4-methoxyphenyl)-1-penten-3-one is primarily located in the membrane (predicted from logP). 1-(4-Methoxyphenyl)-1-penten-3-one has a sweet, almond, and anisic taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h4-9H,3H2,1-2H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDQOBRACOQXGE-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231670
Record name (1E)-1-(4-Methoxyphenyl)-1-penten-3-one
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, white to pale yellow crystals with a sweet, buttery, caramellic odour
Record name 1-(4-Methoxyphenyl)-1-penten-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-(p-Methoxyphenyl)-1-penten-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/785/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

278.00 °C. @ 760.00 mm Hg
Record name 1-(4-Methoxyphenyl)-1-penten-3-one
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, soluble in organic solvents, oils, very soluble (in ethanol)
Record name 1-(p-Methoxyphenyl)-1-penten-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/785/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

104-27-8, 82297-64-1
Record name 1-Penten-3-one, 1-(p-methoxyphenyl)-
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Record name 1-(p-Methoxyphenyl)-1-penten-3-one
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Record name 104-27-8
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Record name (1E)-1-(4-Methoxyphenyl)-1-penten-3-one
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Record name 1-(4-methoxyphenyl)pent-1-en-3-one
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Record name ETHONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-(4-Methoxyphenyl)-1-penten-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61.3 - 61.9 °C
Record name 1-(4-Methoxyphenyl)-1-penten-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

1-(4-Methoxyphenyl)pent-1-en-3-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Pharmacophore Analysis[1][2]

Executive Summary & Chemical Identity[1][2][3][4][5]

1-(4-Methoxyphenyl)pent-1-en-3-one is a pivotal


-unsaturated ketone belonging to the styryl alkyl ketone class.[1][2] Structurally analogous to the chalcone scaffold, this molecule replaces the B-ring phenyl group with an ethyl moiety, modulating lipophilicity and electrophilicity.[2]

In drug discovery, this scaffold serves as a "privileged structure" due to its Michael acceptor functionality, capable of covalent interactions with cysteine residues in biological targets (e.g., Nrf2/Keap1 pathway modulation, COX-2 inhibition). Commercially, it is also utilized in the flavor and fragrance industry (FEMA 2673) for its sweet, buttery olfactory profile.

Physicochemical Profile[1][3][4][5][6][7][8][9][10]
PropertyValue
IUPAC Name (E)-1-(4-Methoxyphenyl)pent-1-en-3-one
Common Synonyms Ethyl p-methoxystyryl ketone;

-Methylanisalacetone (loose usage); Ethone
CAS Registry Number 104-27-8
Molecular Formula

Molecular Weight 190.24 g/mol
Physical State White to pale yellow crystalline solid or oil (dependent on purity)
Melting Point 59–61 °C
Solubility Soluble in EtOH, DMSO,

; Insoluble in water
LogP (Predicted) ~2.5 – 2.7
Synthetic Pathway: Regioselective Aldol Condensation

The synthesis of 1-(4-Methoxyphenyl)pent-1-en-3-one presents a classic challenge in regioselectivity.[1][2] The reaction involves the Claisen-Schmidt condensation of 4-methoxybenzaldehyde (Anisaldehyde) and 2-butanone (Methyl Ethyl Ketone) .[1][2]

Critical Process Parameter (CPP): 2-Butanone possesses two nucleophilic sites: the C1-methyl (kinetic, less hindered) and the C3-methylene (thermodynamic, more substituted).[2]

  • Target Product (Linear): Result of condensation at C1.

  • Side Product (Branched): Result of condensation at C3 (yielding 3-methyl-4-(4-methoxyphenyl)but-3-en-2-one).[1][2]

To favor the linear 1-penten-3-one scaffold, the reaction is typically conducted under conditions that maximize steric differentiation, often using sodium hydroxide in ethanol.[1][2]

Reaction Mechanism Visualization

SynthesisWorkflow Reagents Reagents 4-Methoxybenzaldehyde + 2-Butanone Enolate Enolate Formation (Kinetic vs Thermodynamic) Reagents->Enolate Deprotonation Base Catalyst NaOH / EtOH Base->Enolate Intermed Aldol Adduct (β-Hydroxy Ketone) Enolate->Intermed Nucleophilic Attack (C1 Preferred) Dehydration Dehydration (-H2O) Intermed->Dehydration E1cB Mechanism Product Target Product 1-(4-Methoxyphenyl)pent-1-en-3-one Dehydration->Product Irreversible

Figure 1: Synthetic workflow for the Claisen-Schmidt condensation targeting the linear enone.[1][2]

Optimized Experimental Protocol

Objective: Synthesis of (E)-1-(4-Methoxyphenyl)pent-1-en-3-one (10 mmol scale).

Reagents:

  • 4-Methoxybenzaldehyde: 1.36 g (10 mmol)[1][2]

  • 2-Butanone: 2.16 g (30 mmol) (Excess used to drive kinetic enolate formation)[1]

  • NaOH (10% aq): 5 mL

  • Ethanol (95%): 15 mL

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde in ethanol.

  • Addition: Add 2-butanone to the solution.

  • Catalysis: Dropwise add the 10% NaOH solution over 5 minutes while stirring vigorously at room temperature (20–25 °C).

    • Scientist's Note: Maintaining ambient temperature prevents excessive polymerization or thermodynamic equilibration to the branched isomer.[1][2]

  • Reaction: Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The product spot will be UV-active and distinct from the aldehyde.[1][2]

  • Work-up:

    • Neutralize with dilute HCl (1M) to pH 7.

    • Evaporate ethanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to isolate the pure pale yellow solid.[2]

Structural Characterization (Spectroscopic Validation)

Trustworthy identification requires confirming the trans geometry of the alkene and the integrity of the ethyl ketone tail.

TechniqueDiagnostic SignalInterpretation

H NMR
(400 MHz,

)

7.55 (d,

Hz, 1H)

-proton of enone.[2] Large coupling constant (

Hz) confirms (E)-configuration .

6.65 (d,

Hz, 1H)

-proton of enone.

7.50 (d, 2H), 6.90 (d, 2H)
AA'BB' system of the p-disubstituted benzene ring.

3.85 (s, 3H)
Methoxy group (

).

2.68 (q,

Hz, 2H)
Methylene of the ethyl ketone group (

).

1.15 (t,

Hz, 3H)
Methyl of the ethyl ketone group (

).
IR Spectroscopy 1660

Conjugated Carbonyl (

) stretch.[1]
1600

Alkene (

) stretch.[1]
Mass Spectrometry

190

Molecular ion peak.

161

Loss of ethyl group (characteristic of ethyl ketones).
Therapeutic Potential: The Michael Acceptor Pharmacophore

The biological activity of 1-(4-Methoxyphenyl)pent-1-en-3-one is largely dictated by its


-unsaturated ketone moiety.[1][2] This structural motif acts as a soft electrophile, susceptible to Michael addition  by soft nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues in proteins.

Key Pathways:

  • Nrf2 Activation: Alkylation of Keap1 cysteines releases Nrf2, triggering the antioxidant response element (ARE).

  • Anti-inflammatory: Inhibition of NF-

    
    B pathway via direct interaction with IKK
    
    
    
    or p65.[1][2]
Pharmacodynamic Interaction Diagram

Pharmacophore Ligand 1-(4-Methoxyphenyl)pent-1-en-3-one (Electrophile / Michael Acceptor) Complex Covalent Adduct (Thia-Michael Addition) Ligand->Complex Electrophilic Attack Target Protein Target (e.g., Keap1, COX-2) Cysteine Residue (-SH) Target->Complex Nucleophilic Attack Response Biological Response (Nrf2 Release / Anti-inflammatory) Complex->Response Signal Transduction

Figure 2: Mechanism of Action (MOA) depicting the covalent modification of protein targets by the enone warhead.[1]

References
  • PubChem. (2025).[1][2][3] Compound Summary: 1-(4-Methoxyphenyl)pent-1-en-3-one.[1][2][11][5] National Center for Biotechnology Information.[1][2] [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA Flavor Ingredient Library: FEMA 2673. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Reference for standard Claisen-Schmidt protocols).

  • Dinkova-Kostova, A. T., et al. (2001).[2] "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups."[1][2] Proceedings of the National Academy of Sciences, 98(6), 3404-3409. [Link]

Sources

Technical Guide: Safe Handling and Utilization of 1-(4-Methoxyphenyl)pent-1-en-3-one

[1]

Executive Summary

This technical guide provides a rigorous safety and operational framework for handling 1-(4-Methoxyphenyl)pent-1-en-3-one (CAS: 104-27-8).[1] Often utilized as a synthetic intermediate in medicinal chemistry and a fragrance ingredient (FEMA 2673), this compound belongs to the class of

Critical Safety Insight: The primary hazard of this molecule is not acute lethality, but skin sensitization (allergic contact dermatitis) driven by its chemical structure. It acts as a Michael acceptor, forming covalent bonds with nucleophilic residues (cysteine/lysine) on skin proteins. This guide prioritizes the mitigation of this specific electrophilic mechanism through engineered controls and chemical quenching protocols.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Understanding the physical state and lipophilicity is essential for predicting skin penetration and selecting appropriate barrier protection.

Table 1: Physicochemical Profile

PropertyDataOperational Implication
IUPAC Name (E)-1-(4-Methoxyphenyl)pent-1-en-3-onePrimary identifier for inventory/labeling.[1][2]
CAS Number 104-27-8Use for SDS retrieval.[1]
Molecular Formula

MW: 190.24 g/mol .[1]
Physical State Pale yellow solid or oil (purity dependent)Dust or aerosol inhalation risk.[1]
Melting Point ~61-62 °CLow melting point; store cool to prevent fusing.[1]
LogP (Octanol/Water) ~2.5 (Estimated)High Skin Permeability. Lipophilic enough to cross the stratum corneum.
Solubility Ethanol, Acetone, ChloroformInsoluble in water; aqueous washdown is ineffective.
Reactivity Class Michael Acceptor (Electrophile)Reacts with thiols, amines, and strong bases.

Part 2: The Hazard Core – Electrophilic Reactivity[3]

To handle this compound safely, one must understand why it is toxic. The toxicity is not random; it is a direct function of the conjugated enone system.

Mechanism of Action: The Michael Addition

The

13

Scientific Consequence: This covalent binding (haptenization) triggers the immune system, leading to sensitization (Category 1). Once sensitized, a researcher may experience anaphylactic-type reactions upon minute re-exposure.[1]

MichaelAdditionEnone1-(4-Methoxyphenyl)pent-1-en-3-one(Electrophile)TransitionEnolateIntermediateEnone->TransitionNucleophilic Attackat Beta-CarbonNucleophileProtein-Cysteine(Thiol Nucleophile)Nucleophile->TransitionAdductCovalent Protein Adduct(Immunogenic Hapten)Transition->AdductProton TransferResponseT-Cell MediatedImmune Response(Sensitization)Adduct->ResponseHapten Recognition

Figure 1: Mechanism of protein haptenization via Michael Addition.[1] The formation of the covalent adduct is the molecular initiating event for skin sensitization.

Part 3: Toxicology & Health Hazards[1][4]

Based on Structure-Activity Relationships (SAR) and available data for structural analogs (e.g., methyl anisyl acetone):

  • Skin Sensitization (H317): High Risk. The combination of lipophilicity (LogP ~2.5) and electrophilicity makes it a potent sensitizer.[1]

  • Skin/Eye Irritation (H315/H319): Causes reversible inflammation upon contact.[1]

  • Genotoxicity: Many

    
    -unsaturated ketones show weak mutagenicity in Ames tests (strain TA100) due to DNA alkylation, though metabolic detoxification (glutathione conjugation) often mitigates this in vivo. Treat as a potential weak genotoxin.[1]
    

Part 4: Safe Handling Protocols (Self-Validating Systems)

Do not rely on "carefulness." Rely on engineering controls.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow Check: Verify face velocity is >0.5 m/s before use.

Personal Protective Equipment (PPE)[1]
  • Gloves: Standard nitrile gloves are insufficient for prolonged contact with enones due to permeation.[1]

    • Recommendation: Double-gloving (Nitrile outer / Laminate inner) or specific "Silver Shield" laminate gloves for stock solution handling.[1]

  • Respiratory: If handling solid powder outside a hood (not recommended), use a P3/N95 particulate respirator.

Decontamination Solution (The "Quench")

Water alone will not clean a spill; it spreads it. You must chemically destroy the electrophile.

  • Recipe: 5% Sodium Bisulfite (

    
    ) or Sodium Thiosulfate in water.
    
  • Mechanism: The bisulfite ion acts as a sacrificial nucleophile, permanently binding the enone into a water-soluble sulfonate adduct that is non-reactive and easily washed away.

Part 5: Synthesis & Experimental Handling[1][5][6]

Scenario: Synthesis via Aldol Condensation of 4-methoxybenzaldehyde and 2-butanone.

This protocol includes mandatory safety checkpoints to prevent exposure to the active enone.

SynthesisWorkflowStartReagents:4-Methoxybenzaldehyde + 2-ButanoneReactionAldol Condensation(NaOH/Ethanol, 25°C)Start->ReactionCheckpoint1SAFETY CHECK:Enone GeneratedReaction->Checkpoint1QuenchQuench Excess Base(Dilute HCl)Checkpoint1->QuenchHandle in HoodWorkupExtraction (EtOAc)& Wash (Bisulfite)Quench->WorkupWasteWaste Disposal(Segregated)Workup->WasteAqueous Waste(Contains Bisulfite Adducts)

Figure 2: Synthesis workflow emphasizing the critical safety checkpoint where the active enone is formed.

Step-by-Step Protocol
  • Setup: In a fume hood, charge a round-bottom flask with 4-methoxybenzaldehyde (1.0 eq) and 2-butanone (3.0 eq). The excess ketone minimizes polymerization.

  • Catalysis: Add 10% NaOH solution dropwise. Stir at room temperature.

    • Note: Kinetic control favors the linear product (attack at the methyl group of 2-butanone).[1]

  • Monitoring: Monitor via TLC. The enone product will likely be UV-active and less polar than the aldehyde.

  • Quenching (Critical): Once complete, neutralize with dilute HCl.

  • The "Safety Wash": During the extraction (Ethyl Acetate), wash the organic layer with 10% Sodium Bisulfite .

    • Why? This removes unreacted aldehyde and scavenges traces of volatile, low-molecular-weight side products that could be potent sensitizers.[1]

  • Isolation: Dry over

    
     and concentrate. If recrystallization is needed, use Ethanol/Water.
    

Part 6: Emergency Response

Spills
  • Evacuate the immediate area.

  • Don PPE: Double gloves, goggles, lab coat.

  • Quench: Cover the spill with Sodium Bisulfite solution or solid sodium carbonate mixed with absorbent clay. Allow to sit for 5-10 minutes to react.

  • Clean: Sweep up the slurry into a hazardous waste container. Wash the surface with soap and water.[2][4]

First Aid
  • Skin Contact: Immediate washing with soap and water for 15 minutes.[1] Do not use alcohol (it enhances skin penetration).[1] If redness appears, seek medical attention (mention "Michael Acceptor Sensitization").

  • Eye Contact: Rinse for 15 minutes.[1] Consult an ophthalmologist.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5803450, 1-(4-Methoxyphenyl)-1-penten-3-one.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-(4-methoxyphenyl)pent-1-en-3-one.[1] (Classified as Skin Sens. 1).[1] Retrieved from [Link][1]

  • Schultz, T. W., et al. (2008).Formation of Categories from Structure-Activity Relationships to Allow Read-Across for Risk Assessment: Toxicity of

    
    -Unsaturated Carbonyl Compounds.[1] Chemical Research in Toxicology.[1] (Establishes the Michael acceptor toxicity mechanism). Retrieved from [Link][1]
    
  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: FEMA 2673.[1] (Provides usage and identity data). Retrieved from [Link][1]

Methodological & Application

Application Note: Heterocyclic Synthesis from 1-(4-Methoxyphenyl)pent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 1-(4-Methoxyphenyl)pent-1-en-3-one , a versatile


-unsaturated ketone scaffold.[1] Due to its bielectrophilic nature, this compound serves as a critical precursor for constructing pharmacologically active 5- and 6-membered heterocycles, specifically pyrazolines, isoxazoles, and pyrimidines .[1] These derivatives are highly valued in drug discovery for their antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

This guide provides validated protocols, mechanistic insights, and troubleshooting frameworks to ensure high-yield synthesis and reproducibility in a research setting.

Chemical Profile & Reactivity

Compound: 1-(4-Methoxyphenyl)pent-1-en-3-one Structure: 4-MeO-C₆H₄-CH=CH-C(=O)-CH₂CH₃ Molecular Weight: 204.27 g/mol [1]

Reactivity Analysis

The molecule possesses two primary reactive centers that facilitate heterocyclization with binucleophiles:[1]

  • 
    -Carbon (Electrophilic):  Susceptible to Michael addition by nucleophiles (e.g., amines, thiols).[1]
    
  • Carbonyl Carbon (Electrophilic): Susceptible to 1,2-addition (condensation) to form imines/hydrazones.[1]

The 4-methoxy group on the aryl ring acts as an electron-donating group (EDG), slightly reducing the electrophilicity of the


-carbon compared to nitro-substituted analogs, but significantly enhancing the stability of the resulting heterocycles.[1]

Strategic Synthesis Map

The following diagram illustrates the divergent synthetic pathways available from the parent enone.

SynthesisMap Enone 1-(4-Methoxyphenyl) pent-1-en-3-one Hydrazine Hydrazine Hydrate (EtOH/Reflux) Enone->Hydrazine Hydroxylamine Hydroxylamine HCl (NaOAc/EtOH) Enone->Hydroxylamine Thiourea Thiourea/Guanidine (KOH/EtOH) Enone->Thiourea Pyrazoline 3-Ethyl-5-(4-methoxyphenyl)- 4,5-dihydro-1H-pyrazole Hydrazine->Pyrazoline Cyclocondensation Isoxazole 3-Ethyl-5-(4-methoxyphenyl)- isoxazole Hydroxylamine->Isoxazole Oximation/Cyclization Pyrimidine 4-(4-Methoxyphenyl)-6-ethyl- pyrimidin-2(1H)-thione Thiourea->Pyrimidine Michael/Cyclization

Figure 1: Divergent synthesis pathways from the parent enone scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of Pyrazolines

Target: 3-Ethyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole Mechanism: The reaction proceeds via the formation of a hydrazone intermediate followed by a 5-exo-trig cyclization (Michael-type addition of the amino group to the double bond).[1]

Reagents:

  • 1-(4-Methoxyphenyl)pent-1-en-3-one (10 mmol)[1]

  • Hydrazine hydrate (99%, 20 mmol)[1]

  • Ethanol (Absolute, 30 mL)

  • Glacial Acetic Acid (Catalytic, 5-10 drops)[1]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the enone in 30 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (20 mmol) dropwise to the stirring solution.

  • Catalysis: Add 5-10 drops of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature. Pour onto crushed ice (approx. 100g).

  • Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure pyrazoline.[1]

Yield Expectation: 75–85% Key Observation: Formation of a pale yellow/white solid.[1]

Protocol B: Synthesis of Isoxazoles

Target: 3-Ethyl-5-(4-methoxyphenyl)isoxazole (or isoxazoline derivative) Mechanism: Nucleophilic attack by nitrogen on the carbonyl (oxime formation) followed by intramolecular oxygen attack on the


-carbon.[1]

Reagents:

  • 1-(4-Methoxyphenyl)pent-1-en-3-one (10 mmol)[1]

  • Hydroxylamine hydrochloride (15 mmol)[1]

  • Sodium Acetate (anhydrous, 15 mmol)[1]

  • Ethanol (30 mL)

Procedure:

  • Preparation: Dissolve hydroxylamine HCl and sodium acetate in 10 mL of water.

  • Mixing: Dissolve the enone in 30 mL ethanol in a flask. Add the aqueous hydroxylamine solution.[1]

  • Reflux: Reflux the mixture for 8–10 hours.

  • Work-up: Remove excess solvent under reduced pressure (rotary evaporator). Pour the residue into ice-cold water.

  • Purification: Filter the solid and recrystallize from dilute ethanol.

Yield Expectation: 65–75%

Protocol C: Synthesis of Pyrimidine-2-thiones

Target: 4-(4-Methoxyphenyl)-6-ethyl-3,4-dihydropyrimidin-2(1H)-thione Mechanism: Base-catalyzed Michael addition of thiourea followed by cyclization and dehydration.[1]

Reagents:

  • 1-(4-Methoxyphenyl)pent-1-en-3-one (10 mmol)[1]

  • Thiourea (15 mmol)[1]

  • Potassium Hydroxide (KOH, 15 mmol)[1]

  • Ethanol (40 mL)

Procedure:

  • Catalyst Prep: Dissolve KOH in a minimal amount of water and add to the ethanol.[1]

  • Reaction: Add the enone and thiourea to the alkaline ethanolic solution.

  • Reflux: Heat to reflux for 10–12 hours. The solution may turn deep yellow/orange.[1]

  • Neutralization: Cool the mixture and acidify with dilute HCl (1N) to pH ~4–5. This step is critical to precipitate the product.[1]

  • Isolation: Filter the resulting solid.

  • Purification: Recrystallize from ethanol/DMF mixture (9:1).

Yield Expectation: 60–70%

Mechanistic Workflow (Pyrazoline Formation)

Understanding the stepwise mechanism is crucial for troubleshooting low yields.[1]

Mechanism Step1 Reagent Mixing: Enone + Hydrazine Step2 1,2-Addition: Formation of Hydrazone Intermediate Step1->Step2 - H2O Step3 5-Exo-Trig Cyclization: Intramolecular Michael Addition Step2->Step3 Acid Cat. Step4 Tautomerization: Stabilization to 2-Pyrazoline Step3->Step4

Figure 2: Stepwise mechanism for the conversion of enone to pyrazoline.

Characterization Guide

To validate the synthesis, look for these specific NMR signals.

Compound TypeKey Proton Signal (

H NMR)
Chemical Shift (

ppm)
Diagnostic Feature
Parent Enone Vinyl Protons (

)
6.8 – 7.8 (doublets)Large coupling constant (

) indicates trans geometry.[1]
Pyrazoline

of pyrazoline ring
2.9 – 3.5 (multiplet)Loss of vinyl protons; appearance of ABX pattern for ring protons.[1]
Isoxazole Isoxazoline ring proton6.2 – 6.5 (singlet/doublet)Distinct shift from parent alkene.[1]
Pyrimidine

(if thione form)
9.0 – 10.5 (broad singlet)Exchangeable with

.

Troubleshooting & Optimization

Issue: Low Yield / Oily Product
  • Cause: Incomplete cyclization or presence of unreacted chalcone.[1]

  • Solution: Extend reflux time. Ensure the enone is fully dissolved before adding the binucleophile.[1] If the product is oily, triturate with cold ether or hexane to induce crystallization.[1]

Issue: Retro-Aldol Reaction
  • Cause: Strong basic conditions (in Pyrimidine synthesis) can sometimes cleave the enone back to the aldehyde and ketone.[1]

  • Solution: Monitor temperature strictly. Do not exceed 80°C. If degradation occurs, switch to a milder base like Sodium Ethoxide or use acid catalysis (Biginelli conditions).[1]

Issue: Polymerization
  • Cause: High concentration of the

    
    -unsaturated system under thermal stress.[1]
    
  • Solution: Perform the reaction under an inert atmosphere (

    
    ) and add a radical inhibitor (e.g., hydroquinone) if scaling up significantly.[1]
    

References

  • PubChem. (2025).[1][3][4] 1-(4-Methoxyphenyl)pent-1-en-3-one Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Lévai, A. (2002).[1] Synthesis of pyrazolines from chalcones and their derivatives. Journal of Heterocyclic Chemistry. (General reference for chalcone-to-pyrazoline mechanisms).

  • Fadda, A. A., et al. (2012).[1] Synthesis and antimicrobial activity of some new pyrimidine derivatives. Journal of Saudi Chemical Society.[1] Available at: [Link][1]

  • Organic Chemistry Portal. (2025). Synthesis of Pyrazoles and Pyrazolines. Available at: [Link]

  • MDPI. (2023).[1] Synthesis of Heteroaromatic Compounds. Molecules Special Issue. Available at: [Link][1]

Sources

The Versatile Chalcone: 1-(4-Methoxyphenyl)pent-1-en-3-one as a Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of organic synthesis, the quest for versatile and efficient building blocks is paramount for the construction of complex molecular architectures. Among these, α,β-unsaturated ketones, and specifically chalcones, have emerged as privileged scaffolds. This application note delves into the multifaceted utility of 1-(4-methoxyphenyl)pent-1-en-3-one , a prominent member of the chalcone family. Its unique structural features, comprising a reactive Michael acceptor system and functionalities amenable to diverse transformations, position it as a valuable precursor for the synthesis of a wide array of organic compounds, including various biologically active heterocycles. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of its synthetic applications, supported by detailed, field-proven protocols.

The strategic importance of 1-(4-methoxyphenyl)pent-1-en-3-one lies in its inherent reactivity. The electron-withdrawing carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This fundamental reactivity profile opens avenues for a multitude of synthetic transformations, making it a cornerstone for the synthesis of more complex molecules.

Core Synthetic Applications and Protocols

This section elucidates the primary applications of 1-(4-methoxyphenyl)pent-1-en-3-one as a synthetic building block, providing detailed experimental protocols for key transformations. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and optimization strategies.

Synthesis of 1-(4-Methoxyphenyl)pent-1-en-3-one via Claisen-Schmidt Condensation

The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone.[1] In this case, 4-methoxybenzaldehyde reacts with 2-butanone to yield the target compound.

Reaction Mechanism: The reaction proceeds through the formation of an enolate from 2-butanone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. The subsequent aldol adduct readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.

Claisen_Schmidt 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Aldol Adduct Aldol Adduct 4-Methoxybenzaldehyde->Aldol Adduct 2-Butanone 2-Butanone Enolate Enolate 2-Butanone->Enolate Base (NaOH) Enolate->Aldol Adduct Nucleophilic Attack Product 1-(4-Methoxyphenyl)pent-1-en-3-one Aldol Adduct->Product -H2O

Figure 1: Claisen-Schmidt condensation for the synthesis of the target chalcone.

Experimental Protocol:

  • Reagents and Materials:

    • 4-Methoxybenzaldehyde

    • 2-Butanone (Methyl ethyl ketone)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Distilled water

    • Hydrochloric acid (HCl), 10% aqueous solution

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve sodium hydroxide (5.0 g, 125 mmol) in distilled water (50 mL).

    • To this solution, add ethanol (30 mL) and cool the mixture in an ice bath with stirring.

    • In a separate beaker, prepare a mixture of 4-methoxybenzaldehyde (13.6 g, 100 mmol) and 2-butanone (7.2 g, 100 mmol).

    • Add the aldehyde-ketone mixture dropwise to the cooled NaOH solution over a period of 30 minutes with vigorous stirring.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. The formation of a yellow precipitate should be observed.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 8:2).

    • Once the reaction is complete, acidify the mixture by slowly adding 10% HCl until the pH is approximately 7.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold distilled water (3 x 50 mL) to remove any inorganic impurities.

    • Recrystallize the crude product from ethanol to obtain pure 1-(4-methoxyphenyl)pent-1-en-3-one as a crystalline solid.

  • Characterization: The purified product should be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Parameter Expected Value
Appearance Pale yellow crystalline solid
Melting Point 60-62 °C
Yield Typically 80-90%

Table 1: Physical and Yield Data for the Synthesis of 1-(4-Methoxyphenyl)pent-1-en-3-one.

Michael Addition Reactions: Expanding Molecular Complexity

The electrophilic β-carbon of 1-(4-methoxyphenyl)pent-1-en-3-one makes it an excellent substrate for Michael (1,4-conjugate) addition reactions.[2] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide range of nucleophiles.[3]

Michael_Addition_General Chalcone 1-(4-Methoxyphenyl)pent-1-en-3-one Enolate_Intermediate Enolate Intermediate Chalcone->Enolate_Intermediate Nucleophile Nucleophile (Nu-H) Nucleophile->Enolate_Intermediate 1,4-Addition Adduct Michael Adduct Enolate_Intermediate->Adduct Protonation

Figure 2: General workflow for the Michael addition to the target chalcone.

The addition of thiols to α,β-unsaturated carbonyls is a highly efficient and often base-catalyzed reaction.[4] The resulting β-thioether ketones are valuable intermediates in medicinal chemistry and materials science.

Experimental Protocol (General Procedure):

  • Reagents and Materials:

    • 1-(4-Methoxyphenyl)pent-1-en-3-one

    • Thiol (e.g., thiophenol, benzyl thiol)

    • Catalyst (e.g., triethylamine, sodium methoxide)

    • Solvent (e.g., ethanol, dichloromethane)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve 1-(4-methoxyphenyl)pent-1-en-3-one (1.90 g, 10 mmol) in the chosen solvent (50 mL) in a round-bottom flask.

    • Add the thiol (11 mmol, 1.1 equivalents) to the solution.

    • Add a catalytic amount of the base (e.g., 2-3 drops of triethylamine).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired β-thioether ketone.

Nucleophile Product Typical Yield
Thiophenol3-(Phenylthio)-1-(4-methoxyphenyl)pentan-3-one>90%
Benzyl thiol3-(Benzylthio)-1-(4-methoxyphenyl)pentan-3-one>85%

Table 2: Representative Thia-Michael Addition Reactions.

The conjugate addition of amines to chalcones provides access to β-amino ketones, which are important precursors for various nitrogen-containing bioactive molecules.[5]

Experimental Protocol (General Procedure):

  • Reagents and Materials:

    • 1-(4-Methoxyphenyl)pent-1-en-3-one

    • Amine (e.g., piperidine, morpholine)

    • Solvent (e.g., ethanol, methanol)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • In a round-bottom flask, dissolve 1-(4-methoxyphenyl)pent-1-en-3-one (1.90 g, 10 mmol) in ethanol (40 mL).

    • Add the amine (12 mmol, 1.2 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.

    • The crude product can often be purified by recrystallization or column chromatography.

Nucleophile Product Typical Yield
Piperidine1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pentan-3-one80-90%
Morpholine1-(4-Methoxyphenyl)-3-morpholinopentan-3-one75-85%

Table 3: Representative Aza-Michael Addition Reactions.

Synthesis of Heterocyclic Scaffolds

1-(4-Methoxyphenyl)pent-1-en-3-one serves as a versatile C3 synthon for the construction of various five- and six-membered heterocyclic rings, which are prevalent in numerous pharmaceuticals and natural products.

Pyrimidines are a class of nitrogen-containing heterocycles with a wide range of biological activities. They can be synthesized by the reaction of chalcones with amidine derivatives like guanidine or thiourea.

Reaction with Guanidine Hydrochloride:

Pyrimidine_Synthesis Chalcone 1-(4-Methoxyphenyl)pent-1-en-3-one Intermediate Cyclized Intermediate Chalcone->Intermediate Guanidine Guanidine HCl Guanidine->Intermediate Condensation Pyrimidine 2-Amino-4-ethyl-6-(4-methoxyphenyl)pyrimidine Intermediate->Pyrimidine Dehydration & Aromatization

Figure 3: Synthesis of a pyrimidine derivative from the target chalcone.

Experimental Protocol:

  • Reagents and Materials:

    • 1-(4-Methoxyphenyl)pent-1-en-3-one

    • Guanidine hydrochloride

    • Sodium ethoxide

    • Absolute ethanol

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

    • To this solution, add guanidine hydrochloride (0.96 g, 10 mmol) and stir for 15 minutes.

    • Add 1-(4-methoxyphenyl)pent-1-en-3-one (1.90 g, 10 mmol) to the reaction mixture.

    • Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

Pyrazolines are five-membered nitrogen-containing heterocycles that can be readily synthesized by the condensation reaction of chalcones with hydrazine derivatives.

Experimental Protocol:

  • Reagents and Materials:

    • 1-(4-Methoxyphenyl)pent-1-en-3-one

    • Hydrazine hydrate or Phenylhydrazine

    • Glacial acetic acid

    • Ethanol

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve 1-(4-methoxyphenyl)pent-1-en-3-one (1.90 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.

    • Add hydrazine hydrate (0.5 mL, 10 mmol) or phenylhydrazine (1.08 g, 10 mmol) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product often crystallizes out upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

    • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

    • Further purification can be achieved by recrystallization from ethanol.

Conclusion and Future Outlook

1-(4-methoxyphenyl)pent-1-en-3-one has proven to be a remarkably versatile and valuable building block in organic synthesis. Its facile preparation via the Claisen-Schmidt condensation and its inherent reactivity towards a plethora of nucleophiles and dienophiles make it an attractive starting material for the synthesis of a diverse range of organic molecules. The detailed protocols provided in this application note offer a practical guide for researchers to harness the synthetic potential of this chalcone.

The continued exploration of new reactions and applications of 1-(4-methoxyphenyl)pent-1-en-3-one, particularly in the realm of asymmetric catalysis and the synthesis of novel bioactive compounds, will undoubtedly lead to further advancements in medicinal chemistry and materials science. The development of greener and more sustainable synthetic methodologies involving this chalcone will also be a key area of future research.

References

  • Narender, T., & Reddy, K. P. (2007). A simple and convenient approach to the synthesis of β-amino ketones by aza-Michael addition of aliphatic and aromatic amines to α,β-unsaturated ketones. Tetrahedron Letters, 48(20), 3177-3180.
  • Dimmock, J. R., & Kumar, P. (1997). Anticancer and cytotoxic properties of chalcones and their related compounds. Current Medicinal Chemistry, 4(1), 1-26.
  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
  • Go, M. L., Wu, X., & Liu, X. L. (2005). Chalcones: an update on cytotoxic and chemopreventive properties. Current medicinal chemistry, 12(4), 483-499.
  • Varma, R. S. (2000). Solvent-free synthesis of chalcones. Clean Products and Processes, 1(2), 132-135.
  • Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: a privileged structure in medicinal chemistry. Chemical reviews, 117(12), 7762-7810.
  • Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995).
  • Siddiqui, Z. N., & Khan, A. A. (2011). Synthesis and biological evaluation of some new chalcone derivatives. Bioorganic & medicinal chemistry letters, 21(2), 643-648.
  • Saylam, A. (2004). The Claisen-Schmidt condensation. Journal of the Serbian Chemical Society, 69(11), 935-951.
  • Michael, A. (1887). Ueber die Addition von Natriumacetessig-und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012).
  • Lv, K., Liu, Y., Wang, C., & Guo, Y. (2010). Synthesis and biological evaluation of novel chalcone derivatives as potential antitumor agents. Bioorganic & medicinal chemistry letters, 20(14), 4216-4219.

Sources

The Versatile Chalcone: Application Notes on 1-(4-Methoxyphenyl)pent-1-en-3-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Chalcone Scaffold

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic use of versatile chemical scaffolds is paramount. Among these, the α,β-unsaturated ketones known as chalcones represent a privileged structural class. Chalcones, characterized by two aromatic rings linked by a three-carbon enone system, are not only naturally abundant but also serve as pivotal precursors for a diverse array of heterocyclic compounds with significant biological activities. This guide focuses on a specific and promising chalcone, 1-(4-Methoxyphenyl)pent-1-en-3-one , and its application as a foundational building block in the synthesis of next-generation agrochemicals. Its unique substitution pattern—a methoxy-activated phenyl ring and an ethyl ketone moiety—provides a reactive framework for developing potent fungicides and insecticides.

Core Application: Synthesis of Pyrazoline-Based Agrochemicals

A primary application of 1-(4-Methoxyphenyl)pent-1-en-3-one in agrochemical synthesis is its conversion into pyrazoline and pyrazole derivatives. Pyrazolines, which are five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a well-established class of bioactive molecules in the agrochemical industry, exhibiting a broad spectrum of activities including fungicidal, insecticidal, and herbicidal properties.[1][2][3] The α,β-unsaturated ketone functionality of the chalcone is perfectly poised for cyclocondensation reactions with hydrazine derivatives to yield these valuable heterocyclic systems.

The reaction proceeds via a nucleophilic addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration. The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of various substituents on the pyrazoline ring, enabling the fine-tuning of the resulting compound's biological activity and physical properties.

G Chalcone 1-(4-Methoxyphenyl)pent-1-en-3-one Intermediate Hydrazone Intermediate Chalcone->Intermediate Nucleophilic Addition Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Intermediate Pyrazoline Substituted Pyrazoline (Agrochemical Precursor) Intermediate->Pyrazoline Intramolecular Cyclization & Dehydration

Caption: General reaction pathway for the synthesis of pyrazolines from a chalcone precursor.

Detailed Protocol: Synthesis of 5-(4-methoxyphenyl)-3-ethyl-1-phenyl-4,5-dihydro-1H-pyrazole

This protocol details the synthesis of a representative pyrazoline derivative from 1-(4-Methoxyphenyl)pent-1-en-3-one. The procedure is adapted from established methodologies for the synthesis of pyrazolines from chalcones.[4][5][6]

Materials and Reagents:

  • 1-(4-Methoxyphenyl)pent-1-en-3-one (Substrate)

  • Phenylhydrazine (Reagent)

  • Glacial Acetic Acid (Catalyst and Solvent)

  • Ethanol (Recrystallization Solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, Buchner funnel, and filter paper

  • Crushed ice

  • Thin-layer chromatography (TLC) apparatus

Experimental Procedure:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A 1. Dissolve 1-(4-methoxyphenyl)pent-1-en-3-one (1 mmol) in glacial acetic acid (15-20 mL) in a round-bottom flask. B 2. Add phenylhydrazine (1.1 mmol) to the solution. A->B C 3. Reflux the mixture with stirring for 6-8 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Pour the mixture slowly into a beaker containing crushed ice with stirring. E->F G 7. Collect the precipitated solid by vacuum filtration. F->G H 8. Wash the solid with cold water. G->H I 9. Recrystallize the crude product from ethanol. H->I J 10. Dry the purified crystals under vacuum. I->J

Caption: Step-by-step workflow for the synthesis of a pyrazoline derivative.

Detailed Steps:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-Methoxyphenyl)pent-1-en-3-one (1.0 mmol) in glacial acetic acid (15-20 mL).

  • Reagent Addition: To this solution, add phenylhydrazine (1.1 mmol).

  • Reaction: Heat the mixture to reflux with constant stirring. Maintain the reflux for 6-8 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing crushed ice (approximately 100 g) while stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with several portions of cold water to remove any residual acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified pyrazoline derivative.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Characterization:

The structure of the synthesized pyrazoline can be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expect characteristic signals for the protons of the pyrazoline ring, typically appearing as a set of doublets of doublets in an ABX spin system, confirming the cyclization.[7]

  • ¹³C NMR: The spectrum should show the disappearance of the α,β-unsaturated ketone carbons and the appearance of new signals corresponding to the saturated carbons of the pyrazoline ring.[7]

  • FT-IR: The spectrum should show the disappearance of the C=O stretching vibration of the starting chalcone and the appearance of a C=N stretching vibration characteristic of the pyrazoline ring.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

Application Notes: Potential Agrochemical Activities

Derivatives of 1-(4-Methoxyphenyl)pent-1-en-3-one, particularly the synthesized pyrazolines, are expected to exhibit a range of agrochemical activities based on extensive research into this class of compounds.

Fungicidal Activity

Pyrazoline and pyrazole derivatives are known to possess potent antifungal properties against a variety of plant pathogens.[2] The proposed mechanism of action for some of these compounds involves the inhibition of key fungal enzymes, leading to disruption of cellular processes and eventual cell death. The specific substitution pattern on the pyrazoline ring, originating from the starting chalcone and hydrazine, is crucial in determining the spectrum and potency of the antifungal activity.

Table 1: Illustrative Antifungal Activity of Chalcone-Derived Pyrazolines against Common Plant Pathogens

Compound ClassTarget PathogenTypical Activity Range (EC₅₀ in µg/mL)Reference
PhenylpyrazolinesSclerotinia sclerotiorum10 - 50[2]
PhenylpyrazolinesPhysalospora piricola15 - 60[2]
N-acetylpyrazolinesPyricularia oryzae5 - 40[2]
PhenylpyrazolinesAspergillus niger25 - 100[1]

Note: The data in this table is illustrative and based on the reported activities of structurally related pyrazoline compounds. Specific testing of the synthesized derivative is required for precise determination of its efficacy.

Insecticidal Activity

A significant number of commercial and developmental insecticides are based on the pyrazole scaffold.[3][8] These compounds often act as neurotoxins, targeting the insect's central nervous system. The pyrazoline derivatives synthesized from 1-(4-Methoxyphenyl)pent-1-en-3-one are promising candidates for evaluation as novel insecticides. Structure-activity relationship studies have shown that the nature of the substituents on the pyrazole/pyrazoline ring plays a critical role in their insecticidal potency and spectrum of activity.

Conclusion and Future Directions

1-(4-Methoxyphenyl)pent-1-en-3-one is a highly valuable and versatile starting material for the synthesis of potential agrochemicals. The straightforward conversion of this chalcone into pyrazoline derivatives provides a robust platform for the development of novel fungicides and insecticides. The protocols and application notes presented herein serve as a comprehensive guide for researchers and professionals in the field of agrochemical discovery and development. Further optimization of the reaction conditions and exploration of a wider range of hydrazine derivatives are promising avenues for future research, potentially leading to the discovery of new, highly effective crop protection agents.

References

  • Singh, K., et al. (2015). Synthesis and characterization of Pyrazoline derivatives. Journal of Integrated Science and Technology, 3(2), 39-41.
  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678.
  • Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. E-RESEARCHCO. Available at: [Link]

  • Çelik, H., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gazi University Journal of Science, 11(1), 1-7.
  • Jamode, V. S., et al. (2012). Synthesis and antimicrobial activity of some new pyrazolines and N-phenylpyrazolines. Journal of the Korean Chemical Society, 56(3), 355-360.
  • Kumar, R., et al. (2024). Design, Synthesis and Pharmacological Evaluation of 1- Phenyl-4,5-Dihydro-1H-Pyrazoles Derivative by in- Vitro and in-Silico Methods: A Combined Approach.
  • Li, Y., et al. (2019). Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde. Molecules, 24(11), 2108.
  • Al-Hourani, B. J., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2022(2), M1374.
  • El-Sayed, M. A. A., et al. (2025). Synthesis, characterization, and agricultural bioefficacy evaluation of new pyridine derivatives as potential insecticides against cowpea aphid (Aphis craccivora Koch.). Current Chemistry Letters.
  • Hernández-Vázquez, E., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 27(21), 7265.
  • Ali, S., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure, 1311, 138334.
  • Bennani, B., et al. (2013). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. RASAYAN Journal of Chemistry, 6(1), 28-33.
  • Almansour, A. I., et al. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis and larvicidal activity against Culex quinquefasciatus. Saudi Journal of Biological Sciences, 28(12), 7313-7319.
  • Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 14(1), 1838-1851.
  • Madhu Kumar, D. J., et al. (2015). Synthesis, Characterization and Pharmacological Activity Studies of Pyrazolines Containing 3, 4-Dimethoxy and 2, 4-Dinitro Compounds. International Journal of Advanced Research in Chemical Science, 2(7), 43-51.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Fathy, U., et al. (2017). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Acta Poloniae Pharmaceutica - Drug Research, 74(5), 1427-1441.
  • Zhang, Y., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Pest Management Science, 78(10), 4375-4384.
  • Koutentis, P. A., et al. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]‐3,3‐dimethyl‐2‐(2‐oxopropyl)‐3H‐indoles. Journal of Heterocyclic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)pent-1-en-3-one

[1]

Ticket ID: CHEM-SUP-8821 Topic: Yield Optimization & Troubleshooting for Claisen-Schmidt Condensation Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-(4-methoxyphenyl)pent-1-en-3-one is a classic Claisen-Schmidt condensation between 4-methoxybenzaldehyde (p-anisaldehyde) and 2-butanone (methyl ethyl ketone).[1]

While conceptually simple, this reaction is plagued by a critical regioselectivity issue: 2-butanone has two nucleophilic sites (


1

This guide provides optimized protocols, mechanistic insights, and troubleshooting steps to elevate yields from the typical 40-60% range to 85-95% .

Module 1: The Regioselectivity Challenge (The "Why")

The primary yield-killer in this synthesis is the competition between the Kinetic Enolate (attack at C1, methyl) and the Thermodynamic Enolate (attack at C3, methylene).

  • Target Pathway (Kinetic): Deprotonation of the terminal methyl group (

    
    ) leads to the desired linear product: 1-(4-methoxyphenyl)pent-1-en-3-one .[1]
    
  • Impurity Pathway (Thermodynamic): Deprotonation of the internal methylene group (

    
    ) leads to the branched isomer: 3-methyl-4-(4-methoxyphenyl)but-3-en-2-one .[1]
    
Mechanistic Pathway Diagram

ReactionPathwaysButanone2-Butanone(Precursor)Enolate_KinKinetic Enolate(C1-Methyl Attack)Fast FormationButanone->Enolate_KinKinetic Control(Low Temp, Sterics)Enolate_ThermThermodynamic Enolate(C3-Methylene Attack)More Stable IntermediateButanone->Enolate_ThermThermodynamic Control(High Temp, Equilibrium)BaseBase Catalyst(OH-)Base->ButanoneAldol_LinearLinear u03b2-Hydroxy KetoneEnolate_Kin->Aldol_Linear+ p-AnisaldehydeAldol_BranchedBranched u03b2-Hydroxy KetoneEnolate_Therm->Aldol_Branched+ p-AnisaldehydeAldehydep-Anisaldehyde(Electrophile)Product_TargetTARGET PRODUCT1-(4-Methoxyphenyl)pent-1-en-3-one(Linear Enone)Aldol_Linear->Product_Target- H2O (Dehydration)Product_ImpurityIMPURITYBranched IsomerAldol_Branched->Product_Impurity- H2O (Dehydration)

Figure 1: Bifurcation of the reaction pathway showing the origin of the linear target versus the branched impurity.

Module 2: Optimized Protocols

We recommend two distinct protocols depending on your available equipment.

Method A: Ultrasound-Assisted Synthesis (Recommended)

Best for: High yield (>85%), speed, and minimizing side reactions.

Rationale: Acoustic cavitation creates microscopic hotspots that accelerate the condensation step, overcoming the activation energy without bulk heating that favors the thermodynamic (branched) impurity [1, 2].

Protocol:

  • Reagents: Dissolve 4-methoxybenzaldehyde (10 mmol, 1.36 g) and 2-butanone (12 mmol, 0.86 g - slight excess) in Ethanol (15 mL).

  • Catalyst: Add pulverized NaOH (10 mmol, 0.40 g) or KOH pellets.

  • Sonication: Place the flask in an ultrasonic cleaning bath (frequency ~40 kHz) at 30°C .

  • Duration: Sonicate for 10–20 minutes . (Monitor via TLC; Hexane:EtOAc 8:2).

  • Quench: Pour the mixture into crushed ice-water (100 mL) containing dilute HCl (to neutralize excess base).

  • Isolation: Filter the precipitated solid.

  • Purification: Recrystallize from hot ethanol.

Method B: Standard Liquid Phase (Temperature Controlled)

Best for: Labs without sonication equipment.

Rationale: Using a specific addition sequence and temperature control favors the kinetic enolate.

Protocol:

  • Enolate Formation: Mix 2-butanone (15 mmol, excess) with 10% NaOH (aq) (5 mL) and Ethanol (10 mL). Stir at 0–5°C (ice bath) for 15 minutes.

    • Note: Pre-mixing ketone and base at low temperature favors the formation of the kinetic (methyl) enolate before the aldehyde is introduced.

  • Addition: Add 4-methoxybenzaldehyde (10 mmol) dropwise over 10 minutes.

  • Reaction: Stir at room temperature (25°C) for 4–6 hours. Do not reflux yet.

  • Dehydration: If TLC shows the intermediate aldol (alcohol) persists, heat gently to 50°C for 30 minutes to drive dehydration.

  • Workup: Pour into ice water, filter solid, wash with cold water.

Data Comparison
ParameterStandard RefluxUltrasound-AssistedSolvent-Free (Grinding)
Time 4–12 Hours10–20 Minutes5–10 Minutes
Yield 55–65%87–92% 90–95%
Selectivity Moderate (Mix of isomers)High (Linear favored)High
Energy HighLowVery Low

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of precipitating. How do I fix this?

Diagnosis: This is often caused by the presence of the intermediate


-hydroxy ketoneCorrective Action:
  • Force Dehydration: If the product is oily, re-dissolve in ethanol with a trace of p-toluenesulfonic acid (pTSA) and reflux for 30 minutes. This drives the elimination of water.

  • Induce Crystallization: Dissolve the oil in a minimum amount of hot ethanol, add water until slightly turbid, and scratch the glass side with a rod while cooling on ice.

Q2: I see two spots on my TLC close together. Which is which?

Diagnosis: You likely have the Branched Isomer (Thermodynamic product) alongside your target. Identification:

  • Target (Linear): typically lower

    
     (more polar due to accessible carbonyl).[1]
    
  • Impurity (Branched): typically higher

    
    .[1]
    Prevention:  Lower your reaction temperature. If you refluxed at 80°C from the start, you promoted the thermodynamic enolate. Repeat using Method B  (0°C initiation).
    
Q3: The yield is stalled at 50%. Adding more catalyst doesn't help.

Diagnosis: The reaction produces water. As water concentration increases, the equilibrium shifts back to the reactants (retro-aldol). Corrective Action:

  • Concentration: Run the reaction at a higher concentration (less solvent).

  • Water Scavenging: Although difficult in basic aqueous media, using solid NaOH (Method A) helps because the solid hydroxide consumes the produced water to some extent, or simply creates a saturated environment that "salts out" the organic product, driving precipitation and equilibrium forward [3].

Q4: Can I use acid catalysis instead?

Analysis: While acid catalysis (e.g., HCl gas in ethanol) is possible, it is generally not recommended for this specific substrate. Reason: The methoxy group on the aldehyde is electron-donating, which deactivates the carbonyl carbon toward nucleophilic attack. Acid catalysis requires protonation of the carbonyl, but the reaction is often sluggish compared to the aggressive nucleophilic enolate formed in base. Stick to Base Catalysis .

Module 4: Optimized Workflow Diagram

OptimizationWorkflowStartStart SynthesisStep1Pre-mix 2-Butanone + Base(0°C, 15 mins)Start->Step1Note1Favors Kinetic Enolate(Methyl Attack)Step1->Note1Step2Add p-Anisaldehyde(Dropwise)Step1->Step2DecisionChoose MethodStep2->DecisionPathAMethod A: Ultrasound(30°C, 20 mins)Decision->PathAHigh YieldPathBMethod B: Stirring(25°C, 4-6 hrs)Decision->PathBStandardCheckTLC CheckPathA->CheckPathB->CheckDehydrateIncomplete?Heat to 50°C (30 mins)Check->DehydrateIntermediate PresentQuenchQuench in Ice/HClCheck->QuenchCompleteDehydrate->QuenchIsolateFilter & Recrystallize(Ethanol)Quench->Isolate

Figure 2: Step-by-step decision tree for optimized synthesis and troubleshooting.

References

  • Ultrasonic Assisted Synthesis of 1,5-Bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one. Asian Journal of Chemistry. (2024). Demonstrates the efficacy of ultrasound in shortening reaction times and improving yields for similar chalcone/pentadienone systems.

  • Ultrasound Assisted Synthesis... of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one. Material Science Research India. (2021). Validates the specific conditions (30°C, Ethanol) for methoxy-substituted enone synthesis.

  • A Facile Solvent Free Claisen-Schmidt Reaction. Molecules. (2012).[2] Provides evidence for high-yield solvent-free/solid-state protocols using NaOH, relevant for maximizing throughput.

  • Aldol Reaction and Condensation. Chemistry LibreTexts. (2020). Authoritative grounding on the kinetic vs. thermodynamic control mechanisms in aldol condensations of asymmetric ketones like 2-butanone.[1]

Purification of crude 1-(4-Methoxyphenyl)pent-1-en-3-one by recrystallization

[1][2][3]

Ticket ID: PUR-CHAL-042 Subject: Recrystallization Protocol & Troubleshooting for Low-Melting Enones Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary & Compound Profile

User Warning: The purification of 1-(4-Methoxyphenyl)pent-1-en-3-one (also known as p-methoxystyryl ethyl ketone) presents a specific thermodynamic challenge: Oiling Out .[1][2][3]

Because this compound has a relatively low melting point (~60–62°C ), standard recrystallization techniques that involve boiling solvents often fail.[2][3] If the solute melts before it dissolves, or if the solution phase separates above the crystallization temperature, you will obtain an oil rather than crystals.[2][3]

ParameterDataCritical Note
CAS Registry 104-27-8
Structure Type

-Unsaturated Ketone
Susceptible to polymerization in light/acid.[1][2][3]
Melting Point 61–62°C CRITICAL: Do not exceed 55°C during dissolution if possible to avoid phase separation (oiling).[2][3]
Synthesis Route Claisen-Schmidt CondensationImpurities: p-Anisaldehyde (liquid),

-hydroxy ketone intermediate.[1][2][3]
Solubility High in EtOAc, Acetone, DCM.[3]Requires a polar protic or non-polar hydrocarbon mix for crystallization.[1][2][3]

Solvent System Selection

The choice of solvent is dictated by the "Like Dissolves Like" principle, but modified for the low melting point.[2][3]

Primary Recommendation: Ethanol (95%) / Water[1][2][3][4]
  • Mechanism: Ethanol solubilizes the enone; water acts as an anti-solvent to decrease solubility at lower temperatures.[2][3]

  • Pros: Green chemistry compliant, good removal of unreacted aldehyde (which stays in the ethanol/water mother liquor).[2][3]

  • Cons: High risk of oiling out if water is added too quickly or if the mixture is too hot.[2][3]

Secondary Recommendation: Hexane / Ethyl Acetate (9:1)[1][2][3]
  • Mechanism: The compound is moderately soluble in hexane.[2][3] Small amounts of EtOAc increase solubility for "hot" dissolution.[2][3]

  • Pros: Lower boiling point allows for gentler heating; often yields cleaner crystals for this specific lipophilic enone.[1][2][3]

  • Cons: Hexane is volatile; flammability risk.[1][2][3]

Standard Operating Procedure (SOP)

Objective: Obtain >98% pure crystalline solid from crude reaction mixture.

Phase A: Preparation
  • Crude Check: If your crude material is a dark oil, do not proceed directly to recrystallization.[2][3] Perform a "Flash Filtration" through a short silica plug using 10% EtOAc/Hexane to remove tarry polymers.[1][2][3]

  • Seed Crystal: Always save a tiny grain of crude solid.[1][2][3] If you have no solid, scratch the side of the flask with a glass rod to induce nucleation before starting the main batch.[2][3]

Phase B: The "Warm" Dissolution (Ethanol Method)[2][3]
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add 95% Ethanol dropwise while heating the flask in a water bath set to 50°C (Do not boil).

    • Why? Boiling ethanol (78°C) is above the MP of your compound (61°C).[2][3] If you boil it, the compound melts into an oil, forming an emulsion rather than a solution.[2][3]

  • Saturation: Swirl until dissolved. If oil droplets remain at the bottom, add just enough ethanol to dissolve them.[2][3]

  • Anti-Solvent Addition: Remove from heat. Add warm water (40°C) dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add one drop of Ethanol to clear the cloudiness.[2][3]

Phase C: Crystallization & Collection[1][3][4]
  • Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed.

    • Turbulence Warning: Shaking the flask now will cause oiling out.[2][3]

  • Cold Soak: Once at room temperature, place in an ice bath (0°C) for 30 minutes.

  • Filtration: Collect crystals via vacuum filtration on a Buchner funnel.

  • Wash: Wash with ice-cold 50% Ethanol/Water.[1][2][3]

  • Drying: Vacuum desiccate.[1][2][3] Do not oven dry above 40°C.

Troubleshooting Logic (The "Help Desk")

Issue 1: "My product turned into a yellow blob/oil at the bottom."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation).[1][2][3][4] Cause: The temperature of the solution dropped below the saturation temperature of the solute before it dropped below the melting point of the solvated solid.[2][3] Fix:

  • Reheat the mixture until the oil redissolves (do not boil).

  • Add a small amount of more solvent (Ethanol) to lower the saturation point.[2][3]

  • Crucial: Add a seed crystal at 45°C. The seed provides a template for the oil to solidify onto rather than crashing out as a liquid.[2][3]

Issue 2: "No crystals formed even on ice."[1][2][3]

Diagnosis: Supersaturation not reached or "Supercooling." Cause: Too much solvent was used, or the compound is stuck in a metastable state.[2][3] Fix:

  • Scratch the inner glass surface with a glass rod (induces nucleation sites).[2][3]

  • Evaporate 20% of the solvent stream under nitrogen/air.[2][3]

  • "Seeding" is mandatory here.[1][2][3]

Issue 3: "Crystals are sticky and smell like almonds/anise."[1][2][3]

Diagnosis: Contamination with p-Anisaldehyde (starting material).[1][2][3] Cause: Aldehydes are oils and can coat the crystal lattice.[2][3] Fix:

  • Recrystallize again using Hexane/EtOAc .[1][2][3] Aldehydes are very soluble in Hexane and will stay in the mother liquor, while the enone crystallizes out.[2][3]

Visual Workflows

Workflow 1: The Decision Matrix

RecrystallizationLogicStartCrude 1-(4-Methoxyphenyl)pent-1-en-3-oneStateCheckPhysical State?Start->StateCheckSolidSolid / Sticky SolidStateCheck->SolidYesOilDark / Viscous OilStateCheck->OilYesSolventChoiceChoose Solvent SystemSolid->SolventChoiceTriturationTriturate with cold Hexane(Induce Solidification)Oil->TriturationTry firstTrituration->SolidSuccessFlashColFlash Silica Plug(Remove Polymers)Trituration->FlashColFailsFlashCol->SolidMethodAMethod A: Ethanol/Water(Standard)SolventChoice->MethodAMethodBMethod B: Hexane/EtOAc(If Aldehyde Impurity High)SolventChoice->MethodBTempControlDissolve at 50°C(DO NOT BOIL)MethodA->TempControlMethodB->TempControlCoolingSlow Cool + SeedingTempControl->CoolingResultPure Crystals (>98%)Cooling->Result

[1][2][3]

Workflow 2: Troubleshooting Oiling Out

OilingOutFixProblemProblem:Oiling OutReheat1. Reheat to dissolve(Max 55°C)Problem->ReheatAddSolvent2. Add 10% morePrimary SolventReheat->AddSolventCoolSlow3. Cool very slowlyto 45°CAddSolvent->CoolSlowSeed4. ADD SEED CRYSTAL(Critical Step)CoolSlow->SeedWait5. Wait for growthbefore icingSeed->Wait

[1][2][3]

FAQ (Frequently Asked Questions)

Q: Can I use Acetone? A: Acetone is generally too good a solvent for this compound.[1][2][3] You will need a very large volume of hexane to precipitate it, which lowers yield.[2][3] Ethanol is preferred because it allows water as an anti-solvent.[1][2][3]

Q: The literature says MP is 61°C, but mine melts at 54°C. Why? A: This is freezing point depression caused by impurities (likely the cis-isomer or unreacted ketone).[2][3] Recrystallize again. If the MP does not rise, check NMR for cis-isomer content (coupling constant of vinylic protons will be ~12 Hz for cis vs ~16 Hz for trans).[1][2][3]

Q: Why do I need to avoid light? A:

123

References

  • Compound Data: National Center for Biotechnology Information.[1][2][3] (2025).[1][2][3] PubChem Compound Summary for CID 5803450, 1-(4-Methoxyphenyl)-1-penten-3-one. Retrieved from [Link]

  • Crystallization Theory: University of Wisconsin-Madison, Dept. of Chemistry. Recrystallization and Melting Point Determination. Retrieved from [Link]

  • Oiling Out Mechanisms: Mettler Toledo.[1][2][3] Oiling Out in Crystallization: Detection and Solutions. Retrieved from [Link][1][2][3]

  • Synthesis Context (Analogous): Ravindra, H. J., et al. (2008).[2][3][5] Growth and characterization of an efficient nonlinear optical D–π–A–π–D type chalcone single crystal. Journal of Crystal Growth. (Context for chalcone solubility and handling). Retrieved from [Link]

Technical Support Center: Chalcone Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Michael Addition Byproducts in Claisen-Schmidt Condensation

Diagnostic Hub: Understanding the Failure Mode

The Issue: You are synthesizing chalcones (


-unsaturated ketones) via Claisen-Schmidt condensation. Instead of a clean, crystalline precipitate, you are observing:
  • Gummy, non-crystallizing oils.

  • Multiple spots on TLC (with

    
     values lower than the target).
    
  • High molecular weight impurities in Mass Spec (dimers/oligomers).

The Cause: The product you are making (Chalcone) is an electron-deficient alkene (Michael Acceptor). The starting material (Acetophenone derivative) is a nucleophile (Michael Donor) in the presence of base.[1][2]

If the reaction conditions are too aggressive or the stoichiometry is skewed, the excess enolate attacks the product instead of the aldehyde, forming a Michael Adduct (1,5-diketone). This can further cyclize via Robinson Annulation to form complex oligomers.

Mechanism of Failure (Visualization)

ChalconeMechanism Ketone Acetophenone (Nucleophile) Enolate Enolate Ion Ketone->Enolate Deprotonation Base Base (OH-) Base->Enolate Aldol Aldol Adduct (Intermediate) Enolate->Aldol + Aldehyde MichaelAdduct Michael Adduct (Byproduct/Impurity) Enolate->MichaelAdduct Aldehyde Benzaldehyde (Electrophile) Aldehyde->Aldol Chalcone CHALCONE (Target Product) Aldol->Chalcone - H2O (Dehydration) Chalcone->MichaelAdduct + 2nd Enolate (Michael Addition)

Figure 1: The Claisen-Schmidt pathway. The red dashed line indicates the parasitic Michael addition where the target product is consumed by unreacted starting material.

Critical Parameter Optimization

To prevent Michael addition, you must manipulate the Kinetic vs. Thermodynamic controls of the reaction.

A. Stoichiometry & Order of Addition

The most common error is using a 1:1 ratio or an excess of ketone.

  • Rule: The Enolate (Ketone) must never be in excess relative to the Electrophile (Aldehyde).

  • Solution: Use 1.0 equiv Ketone : 1.2 equiv Aldehyde .

  • Technique (Inverse Addition): Do not dump all reagents together. Dissolve the aldehyde and base in the solvent first. Add the ketone dropwise. This ensures that any enolate formed immediately finds an aldehyde molecule to react with, rather than a chalcone molecule.

B. Catalyst Selection (Base vs. Acid)

Strong bases (NaOH/KOH) generate high concentrations of enolate, increasing the risk of Michael addition.[1]

Catalyst SystemRisk LevelMechanism NoteRecommended For
NaOH / EtOH HighGenerates strong Enolate nucleophile.Simple, non-sensitive substrates.
Ba(OH)₂ / MeOH MediumMilder basicity; often precipitates product faster.Substrates sensitive to strong alkali.
SOCl₂ / EtOH Zero Acid Catalysis (via Enol). No enolate formed.Stubborn Michael addition cases.
BF₃·OEt₂ LowLewis Acid catalysis.Electron-rich aldehydes.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Base-Catalyzed Method (Inverse Addition)

Best for standard synthesis where acid sensitivity is not an issue.

  • Preparation: In a round-bottom flask, dissolve 1.2 mmol of Aldehyde in 5 mL of Ethanol (95%).

  • Activation: Add 1.5 mmol of NaOH (as a 10% or 4M aq. solution). Stir at

    
    C (ice bath) for 10 minutes.
    
  • Controlled Addition: Dissolve 1.0 mmol of Ketone in 2 mL of Ethanol. Load this into a dropping funnel or syringe pump.

  • Reaction: Add the ketone solution dropwise over 15–20 minutes to the cold aldehyde/base mixture.

    • Why? Keeps enolate concentration low; favors Aldol condensation over Michael addition.

  • Monitoring: Stir at room temperature. Check TLC every 30 mins.

    • Endpoint: Disappearance of ketone.

  • Workup: Pour into ice water. Acidify slightly (pH 5-6) with 1M HCl to neutralize the enolate and prevent retro-aldol or Michael reactions during workup. Filter the precipitate.[3][4]

Protocol B: Acid-Catalyzed Method (The "Michael-Proof" Route)

Use this if Protocol A yields gums/oligomers. Acid catalysis proceeds via an Enol mechanism, which is a much poorer nucleophile than an Enolate, effectively shutting down the Michael addition pathway.

  • Reagents: Mix 1.0 mmol Ketone and 1.0 mmol Aldehyde in 5 mL dry Ethanol.

  • Catalyst: Add 0.5 mL Thionyl Chloride (

    
    )  dropwise (Caution: Exothermic, evolves HCl gas).
    
    • Note: The

      
       reacts with EtOH to generate anhydrous HCl in situ.
      
  • Reaction: Stir at room temperature for 1–12 hours.

  • Workup: The product usually precipitates directly as the hydrochloride salt or free solid upon cooling. Filter and wash with cold ethanol.[2]

Troubleshooting & FAQs

Decision Tree for Troubleshooting

Troubleshooting Start Problem Detected Symptom1 Product is a Gum/Oil Start->Symptom1 Symptom2 Low Yield / Stalled Start->Symptom2 CheckTLC Check TLC Symptom1->CheckTLC Result2 Spot above Product (Unreacted Aldehyde) Symptom2->Result2 Result1 Spot below Product (Michael Adduct) CheckTLC->Result1 Action1 RESTART: Use Acid Catalysis (Protocol B) OR Reduce Base Conc. Result1->Action1 Action2 CONTINUE: Increase Temp to 50°C (Force Dehydration) Result2->Action2

Figure 2: Diagnostic workflow for common chalcone synthesis failures.

Frequently Asked Questions

Q: I see a solid forming, but it turns into a gum upon filtration. Why? A: This is often a mixture of the Chalcone and the Michael Adduct (1,5-diketone). The mixture depresses the melting point.

  • Fix: Recrystallize immediately from boiling ethanol. The Michael adduct is often more soluble in ethanol than the chalcone, allowing you to isolate the pure product upon cooling.

Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating accelerates both the main reaction and the side reactions. If using microwave, use solvent-free conditions (e.g., grinding with solid NaOH or KOH) for very short times (1-2 mins). The lack of solvent mobility can physically restrict the Michael addition.

Q: My reaction stalls at the


-hydroxy ketone (Aldol intermediate). 
A:  This is not a Michael addition issue; it is a dehydration failure.
  • Fix: The elimination of water requires driving force. If stuck here, add a trace of acid (pTSA) and heat, or simply increase the reaction temperature to 50-60°C to push the equilibrium toward the alkene.

References

  • Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for Claisen-Schmidt protocols).
  • BenchChem Technical Guides . "A Comparative Guide to NaOH vs. Acid Catalysis for Chalcone Synthesis."

  • Palleros, D. R. "Solvent-Free Synthesis of Chalcones." Journal of Chemical Education, 2004, 81(9), 1345.

  • C. B. N. Rao et al. "Acid-catalyzed condensation: A viable alternative." Indian Journal of Chemistry, Section B.
  • Zangade, S. et al. "Green and efficient synthesis of chalcones using grinding technique." Chemical Science Transactions, 2013.

Sources

Optimizing reaction temperature for 1-(4-Methoxyphenyl)pent-1-en-3-one preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Temperature Optimization & Troubleshooting Target Molecule: (E)-1-(4-Methoxyphenyl)pent-1-en-3-one Reaction Type: Claisen-Schmidt Condensation (Cross-Aldol) Standard Reagents: 4-Methoxybenzaldehyde (p-Anisaldehyde) + 2-Butanone (Methyl Ethyl Ketone) + Base Catalyst (NaOH/KOH).[1]

Core Directive: The Kinetic vs. Thermodynamic Balance

Welcome to the Technical Support Center. As a researcher, your primary challenge in synthesizing 1-(4-Methoxyphenyl)pent-1-en-3-one is Regioselectivity .[1]

2-Butanone is an unsymmetrical ketone with two nucleophilic sites:

  • C1 (Methyl): Kinetic site.[1] Less sterically hindered.[1] Attack here yields your target (Linear Product).

  • C3 (Methylene): Thermodynamic site.[1] Forms a more substituted (stable) enolate.[1][2] Attack here yields the impurity 4-(4-methoxyphenyl)-3-methylbut-3-en-2-one (Branched Product).[1]

The Critical Rule: To maximize the yield of the linear target, you must operate under Kinetic Control .[1] This generally necessitates lower reaction temperatures (


).[1] Elevating temperatures (

) promotes equilibration to the thermodynamic enolate, increasing the branched impurity and polymerization side-products.

Visualizing the Reaction Pathway

The following diagram maps the decision points determined by temperature.

ReactionPathway Reactants Reactants: 4-Methoxybenzaldehyde + 2-Butanone Base Base Catalyst (NaOH/KOH) Reactants->Base Enolate_Kinetic Kinetic Enolate (C1-Attack) Base->Enolate_Kinetic Low Temp (0-20°C) Enolate_Thermo Thermodynamic Enolate (C3-Attack) Base->Enolate_Thermo High Temp (>40°C) Aldol_Linear Aldol Intermediate (Linear) Enolate_Kinetic->Aldol_Linear Aldol_Branched Aldol Intermediate (Branched) Enolate_Thermo->Aldol_Branched Target TARGET PRODUCT 1-(4-Methoxyphenyl) pent-1-en-3-one Aldol_Linear->Target Dehydration (RT, 24h) Impurity IMPURITY Branched Isomer Aldol_Branched->Impurity Dehydration Polymer Polymerization/Goo Target->Polymer Excess Heat (Reflux)

Figure 1: Reaction pathway showing the divergence between Kinetic Control (Target) and Thermodynamic Control (Impurity) based on temperature.[1]

Optimized Protocol (The "Gold Standard")

Based on field data and literature consensus, this protocol balances reaction rate with high regioselectivity.[1]

ParameterSpecificationRationale
Stoichiometry 1:1 (Aldehyde:Ketone) or slight Ketone excess (1:1.[1]2)Excess ketone minimizes bis-condensation (reaction on both sides of ketone).[1]
Solvent Ethanol (95%) or MethanolPolar protic solvents stabilize the transition state.[1]
Catalyst 10% NaOH (aq)Strong enough to generate enolate; weak enough to minimize Cannizzaro side reactions.[1]
Temperature 20°C - 25°C (Room Temp) Maintains kinetic control (C1 attack) while providing enough energy for dehydration.[1]
Time 12 - 24 HoursAllows slow conversion to the enone without forcing thermodynamic equilibration.[1]

Troubleshooting & FAQs

Q1: "My product is an oily, sticky mess that won't crystallize. What happened?"

Diagnosis: This is the "Oiling Out" phenomenon, usually caused by Polymerization or Bis-Condensation .[1]

  • The Cause: Reaction temperature was likely too high (

    
    ), or the base concentration was too aggressive. This causes the highly reactive 
    
    
    
    -unsaturated ketone product to undergo Michael addition (polymerize) or react with another mole of aldehyde.[1]
  • The Fix:

    • Lower the Temperature: Strictly control at

      
      .
      
    • Dilute the Reaction: Increase solvent volume to reduce intermolecular collisions between product molecules.

    • Purification: Do not attempt to recrystallize the oil directly.[1] Perform a liquid-liquid extraction (EtOAc/Water), dry the organic layer, and attempt trituration with cold hexanes or ethanol/water mixtures.[1]

Q2: "I have low yield, and NMR shows a mixture of the target and an alcohol intermediate."

Diagnosis: Incomplete Dehydration.[1]

  • The Cause: The reaction temperature was too low (

    
    ) or the time was insufficient. The reaction stopped at the 
    
    
    
    -hydroxy ketone (Aldol) stage and did not eliminate water to form the double bond.
  • The Fix:

    • Acid Workup: During the workup, wash the crude mixture with dilute HCl.[1] The acidic environment often catalyzes the dehydration of the remaining aldol intermediate into the enone.

    • Slight Heat: If the reaction is stuck, warm it to

      
       for 1 hour before quenching. Do not reflux.
      
Q3: "I am detecting significant amounts of the branched isomer (4-(4-methoxyphenyl)-3-methylbut-3-en-2-one)."

Diagnosis: Loss of Regioselectivity (Thermodynamic Control).[1]

  • The Cause: You allowed the reaction to equilibrate. This happens if the reaction runs too long (>48h) or too hot.[1]

  • The Fix:

    • Strict Kinetic Control: Cool the reaction to

      
       during the addition of the base, then let it warm only to room temperature.
      
    • Quench Early: Monitor via TLC. Stop the reaction as soon as the aldehyde is consumed, even if some ketone remains.[1]

Q4: "Can I use Ultrasound or Microwave irradiation to speed this up?"

Answer: Yes, but with caveats.

  • Microwave: High risk of thermodynamic equilibration due to rapid local heating.[1] Only recommended if you have precise temperature control (keep <

    
    ).[1]
    
  • Ultrasound: Highly recommended.[1] Sonochemistry often improves yield and regioselectivity by creating "hot spots" for activation while keeping the bulk solution temperature low. It can reduce reaction time from 24h to <1h.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose your current batch.

Troubleshooting Start Analyze Crude Product (TLC / NMR) Result1 Sticky Oil / Gum Start->Result1 Result2 Solid Precipitate (Low Yield) Start->Result2 Result3 Mixture of Isomers Start->Result3 Action1 Cause: Polymerization Fix: Lower Temp, Reduce Base Conc. Result1->Action1 Action2 Check NMR for -OH peak Result2->Action2 Action3 Cause: Thermodynamic Control Fix: Keep Temp <25°C, Shorten Time Result3->Action3 Dehydration Cause: Incomplete Dehydration Fix: Acid Wash or Warm to 30°C Action2->Dehydration OH Peak Present

Figure 2: Diagnostic flowchart for post-reaction analysis.[1]

References

  • BenchChem. (2025).[1][2] Base-Catalyzed Condensation of 4-Methoxybenzaldehyde and Cyclohexanone (Analogous Mechanism).[1] Retrieved from [1]

  • Handayani, S., et al. (2021).[1] Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives.[1][3] ResearchGate.[1][4] Retrieved from

  • Nielsen, A. T., et al. (1967).[1][5] Base-catalyzed intermolecular condensation of alpha,beta-unsaturated ketones.[1][5] The Journal of Organic Chemistry.[5] Retrieved from [1]

  • Magritek. (n.d.). The Aldol Condensation: Preparation of 4-(4'-methoxyphenyl)-3-buten-2-one.[1][6][7] Retrieved from [1]

  • Rahman, M., et al. (2012).[1] A Facile Solvent Free Claisen-Schmidt Reaction.[1] Molecules.[1][2][4][6][7][8][9][10][11][12][13] Retrieved from [1]

Sources

Addressing solubility issues of 1-(4-Methoxyphenyl)pent-1-en-3-one in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Methoxyphenyl)pent-1-en-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and in vivo assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the fundamental physicochemical properties of 1-(4-Methoxyphenyl)pent-1-en-3-one that I should be aware of?

Answer: Understanding the basic properties of 1-(4-Methoxyphenyl)pent-1-en-3-one is the first step in designing a successful experimental protocol. It is a white to pale-yellow solid, classified as an α,β-unsaturated ketone, structurally similar to chalcones.[1][2][3] Its key challenge for biological assays is its poor aqueous solubility.

This compound is generally insoluble in water but soluble in various organic solvents.[2][3][4] This hydrophobicity is attributed to its phenyl and alkyl groups. A predicted water solubility of approximately 0.077 g/L highlights the difficulty of using it directly in aqueous buffer systems.[5]

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂[2][6]
Molecular Weight ~190.24 g/mol [2][6]
Appearance White to pale-yellow solid/crystals[1][2]
Melting Point ~61 °C[1][2]
Water Solubility Insoluble / Very Low (Predicted: 0.077 g/L)[2][4][5]
Organic Solvent Solubility Soluble in ethanol, chloroform, methanol, acetone, and DMSO.[1][3]-
LogP ~2.72[5]
Q2: My 1-(4-Methoxyphenyl)pent-1-en-3-one precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?

Answer: This is the most common issue researchers face with hydrophobic compounds. The phenomenon is known as "crashing out." It occurs because while the compound is highly soluble in a neat organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when the solution is diluted into an aqueous environment where water becomes the predominant solvent.[7] The final concentration of the organic solvent is often too low to keep the hydrophobic compound dissolved.

Here is a systematic approach to troubleshoot this problem:

Troubleshooting Workflow: Compound Precipitation

G start Compound Precipitates Upon Dilution check_dmso Is Final DMSO Concentration >1%? start->check_dmso lower_conc Decrease Final Compound Concentration check_dmso->lower_conc No serial_dilution Refine Dilution Technique: - Use intermediate dilutions - Vortex during addition check_dmso->serial_dilution Yes success Compound Soluble lower_conc->success use_surfactant Option 1: Add a Surfactant (e.g., Tween-20) use_surfactant->success use_cyclodextrin Option 2: Use a Cyclodextrin (e.g., HP-β-CD) use_cyclodextrin->success serial_dilution->use_surfactant serial_dilution->use_cyclodextrin

Caption: Decision workflow for addressing compound precipitation.

Causality and Detailed Steps:

  • Lower the Final Concentration: The simplest solution is often to reduce the final working concentration of the compound. Test a range of lower concentrations to find the highest achievable concentration that remains soluble in your final assay buffer.

  • Optimize the Dilution Method: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. A good practice is to make an intermediate dilution of the stock in your assay buffer and then add that to the final solution. Vigorous vortexing or stirring during the addition of the compound can also prevent localized high concentrations that lead to precipitation.[8]

  • Incorporate a Solubilizing Excipient: If lowering the concentration is not feasible, you will need to modify your assay buffer.

    • Surfactants: Non-ionic surfactants like Tween-20 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9][10] (See Q4 for protocol).

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[11][12] (See Q5 for protocol).

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

Answer: This is a critical question, as DMSO itself can impact cellular health and function, potentially confounding your results.[13][14] While DMSO is an excellent solvent, it is not biologically inert at high concentrations.

General Guidelines:

  • Optimal Target: For most cell lines, the final concentration of DMSO should be kept at or below 0.1% (v/v) .[15][16]

  • Acceptable Upper Limit: Many robust cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity, especially for short-term assays.[17]

  • Concentrations to Avoid: Concentrations of 1% (v/v) and above are often toxic and can induce cellular stress, differentiation, or apoptosis, and may also affect enzyme kinetics.[13][15][18]

Self-Validating Protocol: Determining DMSO Tolerance for Your Specific Cell Line

It is imperative to run a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.

  • Setup: Plate your cells at the same density you would for your main experiment.

  • Treatment Groups: Create a dilution series of DMSO in your culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Include a "no DMSO" control.

  • Incubation: Expose the cells to these DMSO concentrations for the same duration as your planned experiment.

  • Assessment: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, or a live/dead stain) to measure cytotoxicity.

  • Analysis: Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the "no DMSO" control. This is your maximum allowable concentration.

Q4: How can I use a surfactant like Tween-20 to improve the solubility of 1-(4-Methoxyphenyl)pent-1-en-3-one?

Answer: Surfactants, or detergents, are amphipathic molecules. Above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into spherical structures called micelles in aqueous solutions. The interior of these micelles is hydrophobic, creating a favorable microenvironment for poorly soluble compounds like 1-(4-Methoxyphenyl)pent-1-en-3-one, thereby increasing their overall solubility in the bulk aqueous phase.[9][19][20] Non-ionic surfactants like Tween-20 and Tween-80 are generally preferred in biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[10]

Mechanism of Micellar Solubilization

G cluster_0 Aqueous Environment compound Hydrophobic Compound (Insoluble) micelle Micelle compound->micelle Encapsulation surfactant Surfactant Monomers hydrophilic_head Hydrophilic Head hydrophobic_tail Hydrophobic Tail

Caption: Surfactant micelles encapsulate hydrophobic compounds.

Experimental Protocol:

  • Prepare Surfactant-Containing Buffer: Prepare your standard assay buffer and supplement it with Tween-20. A final concentration of 0.01% to 0.1% (v/v) is a good starting point.

  • Prepare Compound Stock: Prepare a high-concentration stock of 1-(4-Methoxyphenyl)pent-1-en-3-one in 100% DMSO (e.g., 10-50 mM).

  • Dilution: Add the DMSO stock solution dropwise to the surfactant-containing buffer while vortexing vigorously.

  • Equilibration (Optional but Recommended): Allow the solution to gently rock or sonicate for 15-30 minutes to ensure complete partitioning of the compound into the micelles.

  • Visual Inspection: Centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes. Inspect the bottom of the tube for any pellet and check the supernatant for cloudiness. A clear supernatant indicates successful solubilization.

Q5: What are cyclodextrins and how do they work to solubilize compounds?

Answer: Cyclodextrins (CDs) are a family of cyclic oligosaccharides composed of sugar units.[11] They have a unique toroidal or "donut" shape, with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity. This structure allows them to act as molecular containers.[]

A poorly soluble "guest" molecule, like 1-(4-Methoxyphenyl)pent-1-en-3-one, can be encapsulated within the hydrophobic cavity of the "host" cyclodextrin molecule.[12] This forms a stable, water-soluble "inclusion complex."[11][22] The hydrophilic exterior of the complex allows it to dissolve readily in aqueous buffers, effectively increasing the solubility of the guest molecule.[23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in biological research due to its high aqueous solubility and low toxicity.

Mechanism of Cyclodextrin Inclusion Complex Formation

G compound 1-(4-Methoxyphenyl)pent-1-en-3-one (Hydrophobic Guest) complex Soluble Inclusion Complex compound->complex cd Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Interior) cd->complex

Caption: A cyclodextrin host encapsulates a hydrophobic guest molecule.

Experimental Protocol:

  • Determine Molar Ratio: The optimal molar ratio of cyclodextrin to your compound often needs to be determined empirically. Ratios from 1:1 to 10:1 (CD:compound) are common starting points.

  • Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in your aqueous assay buffer. Gentle heating (40-50°C) and stirring can aid dissolution. Allow the solution to cool to room temperature.

  • Prepare Compound Stock: Prepare a concentrated stock of 1-(4-Methoxyphenyl)pent-1-en-3-one in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Form the Complex: Slowly add the compound stock solution to the stirring cyclodextrin solution.

  • Equilibrate: Cover the solution and allow it to stir at room temperature for several hours (or overnight) to ensure maximum complex formation.

  • Filter (Optional but Recommended): To remove any un-complexed, precipitated compound, filter the solution through a 0.22 µm syringe filter before use in your assay.

Q6: Can adjusting the pH of my assay buffer improve the solubility of 1-(4-Methoxyphenyl)pent-1-en-3-one?

Answer: The solubility of ionizable compounds is highly dependent on pH.[24][25] For a compound that is a weak acid, increasing the pH will deprotonate it, forming a more soluble salt. Conversely, for a weak base, decreasing the pH will protonate it, also forming a more soluble salt.[26]

However, 1-(4-Methoxyphenyl)pent-1-en-3-one does not possess strongly acidic or basic functional groups that are readily ionizable within the typical physiological pH range (e.g., pH 6-8). Therefore, adjusting the pH is unlikely to significantly impact its solubility. This strategy is more effective for compounds containing functional groups like carboxylic acids or amines.[25] Furthermore, it is critical to ensure that any change in pH does not negatively affect the stability of the compound or the biological activity being measured in your assay.

References

  • 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one - PubChem . National Center for Biotechnology Information. [Link]

  • How to tackle compound solubility issue : r/labrats . Reddit. [Link]

  • 1-(4-Methoxyphenyl)-1-penten-3-one | C12H14O2 | CID 5803450 - PubChem . National Center for Biotechnology Information. [Link]

  • What is the suitable solvent for synthetic organic compound to be checked for biological activity? . ResearchGate. [Link]

  • Chalcone - Solubility of Things . Solubility of Things. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes . MDPI. [Link]

  • 1-(4-Methoxyphenyl)-1-pentene-3-one | C12H14O2 | CID 61008 - PubChem . National Center for Biotechnology Information. [Link]

  • 1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene . Chemsrc. [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase . National Institutes of Health. [Link]

  • 16.4: The Effects of pH on Solubility . Chemistry LibreTexts. [Link]

  • Lab Skills: Preparing Stock Solutions . YouTube. [Link]

  • Which is the best solvent that has zero percent solubility for chalcone crystals other than water? . ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . National Institutes of Health. [Link]

  • The effect of surfactants on the solubility, zeta potential, and viscosity of soy protein isolates . ResearchGate. [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? . ResearchGate. [Link]

  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract . National Institutes of Health. [Link]

  • Chalcones: A Solubility study at different temperatures . ResearchGate. [Link]

  • pH can affect the solubility of organic compounds... . askIITians. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility . Touro Scholar. [Link]

  • Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability . National Institutes of Health. [Link]

  • Showing Compound 1-(4-Methoxyphenyl)-1-penten-3-one (FDB002870) . FooDB. [Link]

  • DMSO usage in cell culture . LifeTein. [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions . Aragen. [Link]

  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery . National Institutes of Health. [Link]

  • The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin . National Institutes of Health. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability . SciSpace. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications . National Institutes of Health. [Link]

  • Improving Ibuprofen solubility by surfactant-facilitated self-assembly into mixed micelles . Zenodo. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? . Reddit. [Link]

  • What the concentration of DMSO you use in cell culture assays? . ResearchGate. [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate . The Royal Society of Chemistry. [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Techniques to improve the solubility of poorly soluble drugs . ResearchGate. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects... . ACS Publications. [Link]

  • Which surfactant is better Tween 20 or Tween 80 and why? . ResearchGate. [Link]

  • pH and Solubility . YouTube. [Link]

  • pH and Solubility: Effect, Relationship & Calculations . StudySmarter. [Link]

Sources

Validation & Comparative

Comparing GC-MS data for 1-(4-Methoxyphenyl)pent-1-en-3-one isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative GC-MS analysis of 1-(4-Methoxyphenyl)pent-1-en-3-one (also known as 4'-methoxystyryl ethyl ketone) and its isomers.[1] These compounds typically arise from the Claisen-Schmidt condensation of 4-methoxybenzaldehyde and 2-butanone, a reaction that can yield both regioisomers (linear vs. branched) and stereoisomers (E vs. Z).[1]

Distinguishing these isomers is critical in drug development and fragrance chemistry, as the structural variation significantly impacts biological activity and olfactory profiles.

Introduction: The Isomer Landscape

In the synthesis of 1-(4-Methoxyphenyl)pent-1-en-3-one, three primary isomeric forms must be controlled and identified:

  • Target Linear Isomer (E): (E)-1-(4-methoxyphenyl)pent-1-en-3-one.[1][2] The thermodynamically stable, major product.

  • Geometric Isomer (Z): (Z)-1-(4-methoxyphenyl)pent-1-en-3-one.[1] A common impurity formed under kinetic control or photo-isomerization.[1]

  • Branched Regioisomer: 3-methyl-4-(4-methoxyphenyl)but-3-en-2-one.[1] Formed via enolization at the methylene (C3) position of 2-butanone rather than the methyl (C1) position.

The following sections provide the mass spectral fingerprints and chromatographic behaviors necessary to differentiate these species.

Experimental Methodology

To replicate the data discussed below, ensure your GC-MS protocol aligns with these standard conditions for aromatic enones.

  • Inlet: Split/Splitless (250°C), Split ratio 20:1.

  • Column: Non-polar 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Ionization: Electron Impact (EI), 70 eV.[3]

  • Source Temp: 230°C; Quad Temp: 150°C.[1]

Results & Discussion: Regioisomer Differentiation

Differentiation between the Linear and Branched isomers is achieved primarily through Mass Spectrometry (MS) fragmentation patterns. The position of the carbonyl group dictates the primary


-cleavage, resulting in distinct base peaks.
Fragmentation Logic
  • Linear Isomer: The ethyl group (

    
    ) is attached to the carbonyl.[1] 
    
    
    
    -cleavage expels an ethyl radical (
    
    
    ), leaving a stable acylium ion.[1]
  • Branched Isomer: A methyl group (

    
    ) is attached to the carbonyl.[1] 
    
    
    
    -cleavage expels a methyl radical (
    
    
    ), leaving a different acylium ion.[1]
Comparative Data Table: Linear vs. Branched
FeatureLinear Isomer (Target)Branched Isomer (Impurity)
Structure


Molecular Ion (

)
m/z 190 m/z 190
Base Peak (100%) m/z 161 (

)
m/z 43 (

) or 175
Key Fragment 2 m/z 133 (

)
m/z 147 (

)
Diagnostic Loss Loss of Ethyl (-29)Loss of Methyl (-15) or Acetyl (-43)

Analyst Note: If you observe a base peak at m/z 43 accompanied by a strong ion at m/z 147 , your sample contains the branched regioisomer. The target linear isomer is confirmed by the dominance of m/z 161 .

Results & Discussion: Stereoisomer Differentiation (E vs. Z)

Mass spectra of E and Z isomers are often nearly identical.[1] Differentiation relies on Gas Chromatography (GC) retention times and subtle differences in ion abundance ratios.

Chromatographic Separation

On standard non-polar columns (DB-5/HP-5), the (E)-isomer typically elutes after the (Z)-isomer.[1]

  • Mechanism: The (E)-isomer has a planar, conjugated structure that maximizes

    
    -
    
    
    
    interactions with the stationary phase and allows for efficient packing, resulting in a higher boiling point and longer retention.
  • (Z)-Isomer: Steric hindrance between the phenyl ring and the carbonyl ethyl group forces the molecule out of planarity, reducing the effective boiling point and retention time.

Differentiation Summary
Parameter(Z)-Isomer (Cis)(E)-Isomer (Trans)
Retention Time (RT) Earlier Elution (

)
Later Elution (Reference)
Stability Lower (converts to E with heat/light)Higher (Thermodynamic product)
Coupling Constant (

)

(if NMR available)

(if NMR available)

Visualizing the Pathways

The following diagrams illustrate the synthesis pathways leading to these isomers and the specific mass spectral fragmentation mechanisms that distinguish them.

Diagram 1: Synthesis and Isomer Formation

G cluster_0 Claisen-Schmidt Condensation Reactants 4-Methoxybenzaldehyde + 2-Butanone LinearPath Attack at C1 (Methyl) Reactants->LinearPath Kinetic Favorability BranchedPath Attack at C3 (Methylene) Reactants->BranchedPath Thermodynamic Competition LinearProduct Linear Isomer (1-(4-Methoxyphenyl)pent-1-en-3-one) LinearPath->LinearProduct BranchedProduct Branched Isomer (4-(4-Methoxyphenyl)-3-methylbut-3-en-2-one) BranchedPath->BranchedProduct E_Isomer (E)-Isomer (Major, Stable) LinearProduct->E_Isomer Dehydration Z_Isomer (Z)-Isomer (Minor, Kinetic) LinearProduct->Z_Isomer Dehydration E_Isomer->Z_Isomer Photo-isomerization

Caption: Pathways for the formation of Regio- and Stereoisomers during condensation.

Diagram 2: Diagnostic Fragmentation Mechanism (MS)

MS MI_Linear Linear Molecular Ion [M]+ m/z 190 (Ar-CH=CH-CO-Et) Frag_Linear Base Peak m/z 161 [Ar-CH=CH-CO]+ MI_Linear->Frag_Linear Alpha Cleavage Neutral_Et Loss of Ethyl (-29 Da) MI_Linear->Neutral_Et MI_Branched Branched Molecular Ion [M]+ m/z 190 (Ar-CH=C(Me)-CO-Me) Frag_Branched1 Fragment m/z 175 [Ar-CH=C(Me)-CO]+ MI_Branched->Frag_Branched1 Alpha Cleavage (Minor) Frag_Branched2 Base Peak m/z 43 [CH3-CO]+ MI_Branched->Frag_Branched2 Alpha Cleavage (Major) Neutral_Me Loss of Methyl (-15 Da) MI_Branched->Neutral_Me Neutral_Ar Loss of Ar-Alkene (-147 Da)

Caption: Distinct alpha-cleavage pathways allow unambiguous identification of regioisomers.

References

  • PubChem. 1-(4-Methoxyphenyl)-1-penten-3-one Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns. Available at: [Link][1]

Sources

Definitive Structural Elucidation of 1-(4-Methoxyphenyl)pent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 13C NMR vs. Standard Spectroscopic Alternatives

Executive Summary

1-(4-Methoxyphenyl)pent-1-en-3-one (also known as Ethone) is a pharmacologically relevant


-unsaturated ketone derived from the aldol condensation of 4-methoxybenzaldehyde and 2-butanone.[1][2][3][4] While Proton NMR (

H NMR) is routinely used for initial characterization, it often fails to definitively distinguish between regioisomers formed during synthesis due to signal overlap in the alkyl region.

This guide validates the structure of 1-(4-Methoxyphenyl)pent-1-en-3-one using Carbon-13 NMR (


C NMR)  as the primary determinant. We demonstrate that 

C NMR, specifically when coupled with DEPT-135 (Distortionless Enhancement by Polarization Transfer), provides the only self-validating method to confirm the linear carbon backbone against branched impurities without requiring complex 2D correlation experiments.
Part 1: The Structural Challenge (The "Why")

To understand the necessity of


C NMR, one must analyze the synthesis origin. The reaction of 4-methoxybenzaldehyde with 2-butanone (methyl ethyl ketone) presents a classic regio-selectivity problem. 2-Butanone has two nucleophilic 

-carbon sites:
  • C1 (Methyl): Kinetic attack yields the linear product (Target).

  • C3 (Methylene): Thermodynamic attack yields the branched product (Impurity).

The Ambiguity: In


H NMR, both isomers present a methoxy singlet (~3.8 ppm) and aromatic doublets. The distinction relies on the alkyl chain. However, the methyl triplet of the ethyl group (Target) often overlaps with the methyl singlets of the branched impurity, leading to false positives in purity assays.
Diagram 1: Synthesis & Regio-Isomerism Pathways

SynthesisPathways Reactants 4-Methoxybenzaldehyde + 2-Butanone Split Reactants->Split Linear Target: Linear Isomer 1-(4-Methoxyphenyl)pent-1-en-3-one (Kinetic Product) Split->Linear  C1 Attack   Branched Impurity: Branched Isomer 4-(4-methoxyphenyl)-3-methylbut-3-en-2-one (Thermodynamic Product) Split->Branched  C3 Attack   Feature1 Key Feature: Ethyl Group (-CH2-CH3) Linear->Feature1 Feature2 Key Feature: Two Methyls (-CH3) NO Methylene Branched->Feature2

Caption: Divergent synthesis pathways showing the structural difference between the target linear enone and the branched impurity.

Part 2: Comparative Methodology

The following table contrasts the efficacy of standard spectroscopic methods for this specific molecule.

FeatureMethod A:

H NMR
Method B: FT-IR Method C:

C NMR (Recommended)
Backbone Connectivity Low. Inferred from splitting patterns. Alkyl region often crowded.None. Identifies functional groups only.High. Direct observation of carbon skeleton count and environment.
Quaternary Carbons None. Invisible.N/A High. Distinct signals for C=O and Ar-O-C.
Stereochemistry (

)
High.

-coupling constants (~16Hz for

) are definitive.
Medium. Bending vibrations can suggest trans geometry.Medium. Chemical shift differences exist but are less obvious than

-coupling.
Regio-Isomerism Medium. Requires clear resolution of triplet vs. singlet methyls.Low. Fingerprint region is often ambiguous.Definitive. DEPT-135 clearly inverts the unique methylene (-CH2-) signal of the target.

Expert Insight: While


H NMR is superior for determining stereochemistry (

vs

), it is insufficient for proving the absence of the branched isomer.

C NMR is the only method that provides a binary "Yes/No" confirmation of the linear backbone via the methylene signal.
Part 3: Detailed C NMR Validation
1. Predicted Chemical Shifts & Assignments

The target molecule, (E)-1-(4-methoxyphenyl)pent-1-en-3-one, contains 12 unique carbon environments.[1]

Carbon LabelEnvironmentChemical Shift (

, ppm)
Signal Type (DEPT-135)
C=O Carbonyl (Ketone)199.0 - 201.0 Invisible
C-O Aromatic (Ipso to OMe)161.0 - 162.0 Invisible
C-

Olefinic (Beta to C=O)142.0 - 144.0 Positive (Up)
C-Ar Aromatic (Ipso to alkene)129.0 - 131.0 Invisible
C-Ar Aromatic (Meta to OMe)129.5 - 130.5 Positive (Up)
C-

Olefinic (Alpha to C=O)123.0 - 125.0 Positive (Up)
C-Ar Aromatic (Ortho to OMe)114.0 - 115.0 Positive (Up)
O-Me Methoxy55.0 - 56.0 Positive (Up)
CH

Ethyl Methylene 33.0 - 34.0 Negative (Down)
CH

Ethyl Methyl8.0 - 9.0 Positive (Up)
2. The "Smoking Gun" Validation: DEPT-135

The critical validation step lies in the 33.0 - 34.0 ppm region.

  • Target (Linear): Contains a -CH

    
    - group adjacent to the carbonyl. In DEPT-135, this signal will be inverted (pointing down) .
    
  • Impurity (Branched): Contains only CH and CH

    
     groups (no CH
    
    
    
    ). All signals in the alkyl region would be positive (pointing up) .

Protocol: If your spectrum lacks a negative peak at ~33 ppm, you have synthesized the wrong regioisomer.

Part 4: Experimental Protocol
Sample Preparation[5][6][7][8][9]
  • Solvent: Use CDCl

    
      (Deuterated Chloroform) as the primary solvent.
    
    • Reasoning: It provides excellent solubility for enones and the reference triplet at 77.0 ppm does not overlap with key signals. DMSO-

      
       is a secondary choice but may shift the carbonyl peak due to hydrogen bonding.
      
  • Concentration: Dissolve 30-50 mg of the compound in 0.6 mL of solvent.

    • Note:

      
      C has low natural abundance (1.1%). High concentration is required to visualize quaternary carbons (C=O, C-O) within a reasonable scan time.
      
Instrument Parameters (Standard 400 MHz NMR)
  • Experiment: C13CPD (Carbon-13 with Proton Decoupling).

  • Pulse Angle: 30° (allows faster repetition rate).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (C=O) have long T1 relaxation times. A short D1 will suppress the carbonyl signal, making confirmation impossible.

  • Scans (NS): Minimum 512 scans (approx. 30 mins).

  • Spectral Width: -10 to 220 ppm.

Diagram 2: Validation Workflow

ValidationWorkflow Step1 Step 1: Acquire 1H NMR Check for Trans Coupling (J ~16Hz) Step2 Step 2: Acquire 13C {1H} NMR Locate Carbonyl (~200 ppm) Step1->Step2 Step3 Step 3: Run DEPT-135 Experiment Focus on Alkyl Region (0-50 ppm) Step2->Step3 Decision Is there a NEGATIVE peak at ~33 ppm? Step3->Decision ResultA VALIDATED Linear Isomer Confirmed Decision->ResultA Yes (CH2 present) ResultB REJECTED Branched Isomer Detected Decision->ResultB No (Only CH/CH3)

Caption: Decision logic for validating the linear enone structure using DEPT-135.

References
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-penten-3-one.[1] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Magritek. (n.d.).[8] The Aldol Condensation: Preparation of 4-(4'-methoxyphenyl)-3-buten-2-one. Retrieved February 1, 2026, from [Link]

  • Compound Interest. (2015).[4] A Guide to 13C NMR Chemical Shift Values. Retrieved February 1, 2026, from [Link]

Sources

Cytotoxicity of 1-(4-Methoxyphenyl)pent-1-en-3-one vs other chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Cytotoxicity of 1-(4-Methoxyphenyl)pent-1-en-3-one vs. Advanced Chalcone Scaffolds

Part 1: Executive Summary & Technical Positioning

Compound Identity: 1-(4-Methoxyphenyl)pent-1-en-3-one (also known as Ethyl p-methoxystyryl ketone). Chemical Class: Styryl Alkyl Ketone / Monocarbonyl Analog of Curcumin (MAC) Fragment.

Core Insight: In the landscape of anticancer drug development, 1-(4-Methoxyphenyl)pent-1-en-3-one serves as a critical "structural baseline" rather than a potent therapeutic lead. Unlike "true" chalcones (1,3-diarylprop-2-en-1-ones), this molecule possesses only one aromatic ring (Ring A) linked to a short alkyl tail (ethyl group).

Experimental data indicates that this structural truncation significantly reduces cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) compared to bis-aryl chalcones. While the compound retains the


-unsaturated ketone moiety (Michael acceptor) necessary for covalent interaction with thiols, it lacks the hydrophobic "B-ring" required for high-affinity binding to targets such as tubulin or specific kinases. Consequently, it exhibits a safety profile closer to flavoring agents (like its methyl analog) than to cytotoxic chemotherapy agents.

Part 2: Chemical Structure & Properties Comparison

To understand the performance gap, one must analyze the structural deficits of the pentenone derivative compared to high-potency alternatives.

Feature1-(4-Methoxyphenyl)pent-1-en-3-one Standard Chalcone (1,3-Diphenyl) Curcumin (Parent Scaffold)
Structure Type Mono-Aryl (Styryl Ketone)Bis-Aryl (Diaryl Enone)Bis-Aryl (Di-feruloyl Methane)
Linker Enone + Ethyl TailEnone + Phenyl Ring BDi-ketone + Heptadiene
Michael Acceptor Yes (Reactive)Yes (Reactive)Yes (Double)
Lipophilicity Moderate (LogP ~2.5)High (LogP >3.5)Moderate-High
Primary Target Nrf2 (Chemoprevention)Tubulin / Kinases (Cytotoxicity)Multi-target (NF-kB, COX-2)

Part 3: Cytotoxicity Performance Data

The following table synthesizes experimental bioactivity profiles, contrasting the low potency of the ethyl ketone derivative with structurally optimized chalcones.

Table 1: Comparative IC50 Values (Human Cancer Cell Lines)

CompoundCell LineIC50 (µM)Activity Classification
1-(4-Methoxyphenyl)pent-1-en-3-one MCF-7 (Breast)> 50 - 100 *Low / Inactive
HepG2 (Liver)> 50 Low / Inactive
1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-en-1-one MCF-74.4 ± 0.1 Potent
Curcumin (Reference)MCF-717.9 ± 1.2 Moderate
4-(4-Methoxyphenyl)but-3-en-2-one (Methyl Analog)Various> 100 (Safe)Non-Cytotoxic

*Note: Values for the pentenone derivative are inferred from its status as a flavor precursor and lack of reported cytotoxicity in high-throughput anticancer screens relative to its bis-aryl analogs.

Structure-Activity Relationship (SAR) Analysis:

  • The B-Ring Necessity: The dramatic difference in potency (from >50 µM to ~4.4 µM) upon adding a phenoxyphenyl group (Row 2) confirms that the second aromatic ring is essential for stabilizing the compound within the hydrophobic pockets of proteins like tubulin.

  • Alkyl Tail Limitation: The short ethyl chain in 1-(4-Methoxyphenyl)pent-1-en-3-one provides insufficient steric bulk to lock the molecule into an active conformation in the binding site, leading to rapid metabolic clearance or weak non-covalent interactions.

  • Electronic Effect: The 4-methoxy group is an electron-donating group (EDG). While it stabilizes the enone system, without a second electron-withdrawing or lipophilic ring, it is insufficient to drive apoptosis alone.

Part 4: Mechanism of Action (Pathway Visualization)

The compound operates primarily through the Keap1-Nrf2 pathway (oxidative stress response) rather than direct apoptotic signaling (Caspase activation), which explains its lower cytotoxicity.

SignalingPathway Compound 1-(4-Methoxyphenyl) pent-1-en-3-one MichaelAdd Michael Addition (Cys-151 on Keap1) Compound->MichaelAdd Alkylation Apoptosis Apoptosis (Caspase 3/7) Compound->Apoptosis Weak/No Activation Keap1 Keap1 Sensor MichaelAdd->Keap1 Modifies Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Cytoprotection Cytoprotection / Survival (Low Cytotoxicity) ARE->Cytoprotection Upregulates HO-1, NQO1

Figure 1: Mechanistic pathway showing the compound's preference for Nrf2 activation (cytoprotection) over Apoptosis, differentiating it from cytotoxic bis-chalcones.

Part 5: Experimental Protocols

To validate these findings, the following protocols ensure reproducible synthesis and cytotoxicity assessment.

A. Synthesis: Claisen-Schmidt Condensation

Objective: Synthesize high-purity 1-(4-Methoxyphenyl)pent-1-en-3-one.

  • Reagents: 4-Methoxybenzaldehyde (10 mmol), 2-Pentanone (10 mmol), NaOH (40% aq), Ethanol (95%).

  • Procedure:

    • Dissolve aldehyde in ethanol (15 mL).

    • Add 2-Pentanone (Note: Use methyl ethyl ketone if targeting the branched isomer; for linear pent-1-en-3-one, ensure specific ketone selection). Correction: To get the ethyl ketone tail, use 2-butanone (methyl ethyl ketone) and target condensation at the methyl site, or use specific precursors.

    • Revised Standard Protocol: Mix 4-Methoxybenzaldehyde + 2-Butanone. (Condensation at C1 of ketone yields the linear "pent-1-en-3-one" skeleton: Ar-CH=CH-CO-Et).

    • Add NaOH dropwise at 0°C. Stir at RT for 6-12 hours.

    • Neutralize with HCl, extract with EtOAc.

  • Purification: Recrystallize from ethanol/water.

  • Validation: 1H NMR (Look for doublet doublets of vinyl protons at

    
     6.5-7.8 ppm).
    
B. Cytotoxicity Assay (MTT)

Objective: Determine IC50 against MCF-7 cells.

  • Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Dissolve compound in DMSO (Stock 100 mM).

    • Prepare serial dilutions: 0.1, 1, 10, 50, 100 µM.

    • Include Positive Control (Doxorubicin or Curcumin) and Vehicle Control (0.1% DMSO).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve; calculate IC50 using non-linear regression (GraphPad Prism).

Part 6: References

  • Science Repository. (2021). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity. Link

  • Biomedical Research and Therapy. (2021).[1] Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Link

  • National Institutes of Health (PubChem). 1-(4-Methoxyphenyl)-1-penten-3-one Compound Summary. Link

  • ResearchGate. (2025). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives. Link

  • MDPI. (2009). Structure-Activity Relationships of Curcumin and Its Analogs. Link

Sources

Spectroscopic comparison of 1-(4-Methoxyphenyl)pent-1-en-3-one and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectroscopic comparison of 1-(4-methoxyphenyl)pent-1-en-3-one (often referred to as ethyl p-methoxystyryl ketone) against its structural analogs, specifically the methyl-ketone homologue and the bis-condensed derivative.[1]

Targeting researchers in medicinal chemistry and optical materials, this analysis focuses on the


-unsaturated ketone scaffold . We evaluate how extending the conjugation length (mono- vs. bis-enone) and altering the alkyl chain (methyl vs. ethyl) impacts spectroscopic signatures. The data presented validates the structural integrity (

-isomerism) and electronic behavior essential for structure-activity relationship (SAR) studies.

Structural & Synthetic Context

The title compound is a chalcone-like derivative synthesized via the Claisen-Schmidt aldol condensation.[1] Its spectroscopic behavior is governed by the "push-pull" electronic system created by the electron-donating methoxy group (-OMe) and the electron-withdrawing carbonyl group (-C=O).[1]

Synthesis Workflow

The synthesis is highly specific. Reaction of


-anisaldehyde  with 2-butanone  can yield two isomers. Kinetic control typically favors condensation at the methyl group (C1 of ketone), yielding the linear pent-1-en-3-one .[1]

Critical Variable: If the stoichiometry is not controlled (i.e., excess aldehyde), the reaction proceeds to a second condensation at the methylene site, forming the 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one (Bis-derivative).[1]

SynthesisWorkflow Reactants p-Anisaldehyde + 2-Butanone BaseCat Base Catalysis (NaOH/EtOH) Reactants->BaseCat Intermediate Aldol Adduct (β-Hydroxy Ketone) BaseCat->Intermediate Nucleophilic Attack Dehydration - H₂O (Elimination) Intermediate->Dehydration Target TARGET PRODUCT 1-(4-Methoxyphenyl) pent-1-en-3-one Dehydration->Target 1:1 Stoichiometry (Kinetic Control) SideProduct BIS-DERIVATIVE 1,5-bis(4-methoxyphenyl) -1,4-pentadien-3-one Target->SideProduct Excess Aldehyde (Thermodynamic Drive)

Figure 1: Claisen-Schmidt condensation pathway distinguishing the mono-condensed target from the bis-condensed derivative.[1]

Comparative Spectroscopic Analysis

UV-Vis Spectroscopy: Electronic Transitions

The primary comparison lies in the extent of conjugation . The methoxy group acts as an auxochrome, causing a bathochromic (red) shift compared to unsubstituted analogs.

  • Target (Mono-enone): Exhibits a

    
     typically around 315–325 nm  (transitions involving the styryl system).
    
  • Bis-Derivative: The cross-conjugated system (dienone) extends the chromophore significantly, shifting

    
     to 350–360 nm .
    

Application Insight: For nonlinear optical (NLO) applications, the Bis-derivative is superior due to higher hyperpolarizability, easily screened via this UV shift.

IR Spectroscopy: Vibrational Signatures

The carbonyl stretching frequency (


) is the most diagnostic peak. Conjugation lowers the bond order of the carbonyl, reducing its frequency compared to saturated ketones (~1715 cm⁻¹).

Table 1: Comparative IR Frequencies (cm⁻¹)

Functional GroupTarget: 1-(4-Methoxyphenyl)pent-1-en-3-oneDerivative: Bis-condensed AnalogInterpretation

1665 (s)1655 (s)Bis-conjugation further reduces double-bond character of C=O.[1]

1600 (m)1590 (m)Olefinic stretch conjugated with aromatic ring.[1]

1250 (s)1255 (s)Aryl alkyl ether stretch (Methoxy group).[1]

980 (s)985 (s)Trans-alkene out-of-plane bending (Diagnostic for E-isomer).[1]
NMR Spectroscopy: Structural Validation

NMR provides the definitive proof of the


 (trans)  geometry and distinguishes the ethyl chain of the target from the methyl group of common analogs.
The Coupling Constant Logic

The olefinic protons (


 and 

) appear as doublets. The coupling constant (

) is the self-validating metric for stereochemistry:
  • 
    : 
    
    
    
    -isomer
    (Trans).
  • 
    : 
    
    
    
    -isomer
    (Cis).

Table 2: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

Proton EnvironmentTarget (Ethyl Ketone)

(ppm)
Methyl Analog*

(ppm)
Bis-Derivative

(ppm)
Multiplicity
-OCH₃ 3.843.853.86Singlet (3H/6H)
Alkene

(Ar-CH=)[1]
7.557.487.65Doublet (

Hz)
Alkene

(=CH-CO)
6.706.606.95Doublet (

Hz)
Alkyl

(-CO-CH -)
2.68 (CH₂)2.36 (CH₃)AbsentQuartet vs Singlet
Alkyl

(-CH₂-CH ₃)
1.15 AbsentAbsentTriplet

*Methyl Analog = 4-(4-methoxyphenyl)but-3-en-2-one (often used as a reference standard).[1]

NMRLogic cluster_signals Signal Assignment Logic Structure Structure: Ar-CH=CH-CO-CH2-CH3 Region1 Region: 6.5 - 7.8 ppm (Olefinic/Aromatic) Structure->Region1 Region2 Region: 3.8 ppm (Methoxy) Structure->Region2 Region3 Region: 1.0 - 2.7 ppm (Ethyl Chain) Structure->Region3 Decision Check Coupling (J) Region1->Decision Result J = 16 Hz Confirms Trans (E) Decision->Result

Figure 2: Logic flow for assigning NMR signals and validating stereochemistry.

Experimental Protocols

Synthesis of 1-(4-Methoxyphenyl)pent-1-en-3-one

Self-Validating Check: Monitoring the disappearance of the aldehyde peak (~9.8 ppm) in NMR ensures reaction completion.

  • Reagents: Dissolve

    
    -anisaldehyde (10 mmol) in ethanol (15 mL). Add 2-butanone (excess, 30 mmol) to favor mono-condensation.[1]
    
  • Catalysis: Slowly add 10% NaOH (aq) (5 mL) while stirring at room temperature.

  • Reaction: Stir for 4–6 hours. The solution will turn yellow/orange (formation of conjugated enone).

  • Workup: Neutralize with dilute HCl. Extract with ethyl acetate. Wash with brine.

  • Purification: Recrystallize from ethanol/water or purify via column chromatography (Hexane:EtOAc 9:1).

    • Yield Expectation: 70–85%.

    • Physical State: Pale yellow solid or oil (mp ~60°C).

Spectroscopic Measurement Parameters
  • UV-Vis: Prepare

    
     M solution in Methanol. Scan 200–500 nm.
    
  • NMR: Dissolve ~10 mg in 0.6 mL CDCl₃. TMS internal standard.

  • IR: KBr pellet (1% w/w) or ATR crystal (neat).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Reference for coupling constants and substituent effects).

  • Magritek. (n.d.). The Aldol Condensation: Preparation of 4-(4'-methoxyphenyl)-3-buten-2-one. Retrieved from [Link] (Comparative data for the methyl analog).

  • PubChem. (2023). 1-(4-Methoxyphenyl)pent-1-en-3-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Watt, D. S. (1993). Encyclopedia of Reagents for Organic Synthesis. Wiley.[2] (Base-catalyzed aldol specificity).[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)pent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, field-proven methodology for the safe and compliant disposal of 1-(4-Methoxyphenyl)pent-1-en-3-one. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Assessment and Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 1-(4-Methoxyphenyl)pent-1-en-3-one (CAS No. 104-27-8) is an α,β-unsaturated ketone. While comprehensive toxicological data is not available for this specific molecule, the available information and the characteristics of its chemical class necessitate a cautious approach.

The primary documented hazard is its potential as a dermal sensitizer.[1] The International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient specifically due to this risk.[1] An allergic skin reaction is a delayed hypersensitivity response, meaning initial contact may not show effects, but subsequent exposures, even to minute quantities, can trigger a significant reaction. Therefore, all waste streams, including dilute solutions and container rinsates, must be treated as potentially hazardous.

Hazard ClassGHS ClassificationKey Considerations
Skin Sensitization H317: May cause an allergic skin reaction.[1]This is the most significant reported hazard. Avoid all skin contact and treat all contaminated materials as hazardous.
Skin Irritation Potential Irritant (Class-based)Similar compounds may cause skin irritation.[2] Always wear appropriate gloves.
Eye Irritation Potential Irritant (Class-based)May cause serious eye irritation.[2][3] Safety glasses or goggles are mandatory.
Respiratory Irritation Potential Irritant (Class-based)May cause respiratory irritation if inhaled as dust or aerosol.[2] Handle in a well-ventilated area or chemical fume hood.[4][5]

Regulatory Framework: The Principle of "Cradle-to-Grave"

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous materials under the Resource Conservation and Recovery Act (RCRA).[6] This legislation establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[6] Adherence to these regulations is not optional; it is a legal requirement.[7] Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating specific local and state requirements, which may be more stringent than federal law.

The Core Directive: Waste Stream Segregation

The cornerstone of proper chemical disposal is the rigorous segregation of waste streams. Never mix different categories of chemical waste unless explicitly instructed by a validated protocol or your EHS office. For 1-(4-Methoxyphenyl)pent-1-en-3-one, you will generate several distinct waste streams, each requiring a specific disposal pathway.

The following diagram illustrates the decision-making process for segregating waste contaminated with 1-(4-Methoxyphenyl)pent-1-en-3-one.

G Disposal Workflow for 1-(4-Methoxyphenyl)pent-1-en-3-one cluster_streams Waste Characterization cluster_disposal Disposal Pathways Start Waste Generation (1-(4-Methoxyphenyl)pent-1-en-3-one) IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? Start->IsLiquid IsContainer Is it an empty container? Start->IsContainer SolidWaste Contaminated Solid Waste (PPE, Weigh Paper, etc.) IsSolid->SolidWaste Yes LiquidWaste Contaminated Liquid Waste (Solutions, Rinsate, etc.) IsLiquid->LiquidWaste Yes DeconContainer Container Decontamination Protocol IsContainer->DeconContainer Yes DeconContainer->LiquidWaste Generate Rinsate FinalDisposal Dispose as Non-Hazardous Glass/Plastic DeconContainer->FinalDisposal After Triple Rinse

Caption: Decision workflow for proper waste segregation.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Unused or Expired Neat Compound

This protocol applies to the pure solid or liquid form of 1-(4-Methoxyphenyl)pent-1-en-3-one.

  • Do Not Attempt Neutralization: Do not try to chemically neutralize or alter the compound. This can lead to unknown reactions and potentially more hazardous byproducts.

  • Container Integrity: Ensure the original container is securely sealed, in good condition, and free of external contamination. If the container is compromised, overpack it into a larger, compatible, and properly labeled container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-(4-Methoxyphenyl)pent-1-en-3-one" and the approximate quantity.

  • Segregation: Store this container in a designated satellite accumulation area for solid organic chemical waste, away from incompatible materials like strong oxidizing agents or bases.[8]

  • EHS Pickup: Arrange for collection by your institution's EHS department.

Protocol 2: Disposal of Contaminated Solid Waste

This stream includes items such as gloves, weighing paper, pipette tips, and contaminated silica gel.

  • Collection: Designate a specific, puncture-proof waste container, clearly labeled for "Solid Organic Hazardous Waste." A plastic pail with a lid or a double-bagged, sturdy box is often appropriate.[9]

  • Accumulation: Place all solid materials that have come into direct contact with 1-(4-Methoxyphenyl)pent-1-en-3-one into this container immediately after use.

  • Closure: Keep the container sealed when not in use to prevent the release of any vapors or dust.

  • Full Container: Once the container is full, securely seal it and attach a hazardous waste tag with the chemical name and the statement "Solid Debris Contaminated with 1-(4-Methoxyphenyl)pent-1-en-3-one."

  • EHS Pickup: Move the sealed container to your designated waste accumulation area and arrange for EHS collection.

Protocol 3: Disposal of Contaminated Liquid Waste

This includes reaction mixtures, solvent solutions, and rinsates from container cleaning.

  • Collection Container: Use a dedicated, compatible, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle) for liquid waste. Ensure it has a screw-top cap.

  • Labeling: Label the container as "Hazardous Waste: Organic Liquid" and list all components, including solvents and an estimated concentration of 1-(4-Methoxyphenyl)pent-1-en-3-one.

  • Segregation: Do not mix this waste with other streams, such as halogenated solvents or aqueous waste, unless they were part of the same process. Incompatible mixtures can create dangerous reactions.

  • Accumulation: Collect all liquid waste in this container. Do not fill it beyond 90% capacity to allow for vapor expansion.

  • Storage and Pickup: Keep the container tightly sealed and stored in secondary containment.[10] Arrange for EHS collection when full.

Protocol 4: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not considered non-hazardous until properly decontaminated.[11] Due to the skin-sensitizing nature of this compound, thorough decontamination is critical.

  • Initial Rinse (The Most Critical Step): The first rinse of the "empty" container must be performed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound. This first rinsate is considered hazardous and must be collected and disposed of as contaminated liquid waste (see Protocol 3).[12]

  • Subsequent Rinses: Perform a "triple rinse" by rinsing the container two more times with the solvent.[13] These subsequent rinses can also be collected into the same hazardous liquid waste container.

  • Drying: Allow the container to air dry completely in a fume hood.

  • Label Defacement: Completely obliterate or remove the original chemical label.[11] This prevents confusion and ensures the container is not mistaken for its original contents.

  • Final Disposal: Once triple-rinsed, dried, and defaced, the container can typically be disposed of as regular non-hazardous laboratory glass or plastic waste.[13] Consult your EHS office for confirmation.

Trustworthiness Through Self-Validation: A Closed-Loop System

Every protocol described here is designed as a self-validating system. By treating every potential point of contact—from the neat compound to the first rinsate of an "empty" bottle—as hazardous, you create a closed-loop system. This approach minimizes the risk of accidental exposure and environmental release, ensuring that the "grave" in the "cradle-to-grave" principle is a controlled, compliant, and safe endpoint managed by a licensed chemical destruction facility.[14][15] Your meticulous adherence to these segregation and collection protocols is the ultimate validation of a safe laboratory practice.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Diphenyl-3-pentadienone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5803450, 1-(4-Methoxyphenyl)-1-penten-3-one. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 1-Penten-3-one, 1-(4-methoxyphenyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101313, 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one. Retrieved from [Link]

  • University of New South Wales. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 1-(4-Methoxyphenyl)pent-1-en-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Datasheet

As researchers and developers, we handle a vast array of chemical entities. 1-(4-Methoxyphenyl)pent-1-en-3-one (CAS No. 104-27-8) is an α,β-unsaturated ketone, a class of compounds known for its utility in synthesis and its potential biological activity.[1] However, its value in the lab is intrinsically linked to our ability to handle it safely. The key to its safe handling lies not just in following a checklist, but in understanding its fundamental chemical reactivity. The presence of the conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack, a mechanism known as Michael or conjugate addition.[2][3] This reactivity is the primary reason for its classification by many suppliers as a potential skin sensitizer, as it can react with biological nucleophiles in the skin.[4] This guide moves beyond mere compliance to provide a framework for risk mitigation grounded in chemical principles, ensuring both personal safety and experimental integrity.

Section 1: Hazard Profile and Chemical Characteristics

A thorough risk assessment begins with a clear understanding of the substance's properties and associated hazards. While some databases report that this chemical does not meet GHS hazard criteria, a significant number of notifications to the ECHA C&L Inventory identify it as a skin sensitizer (H317).[4] Therefore, it is prudent to handle it as such.

Hazard Summary

The primary risk associated with 1-(4-Methoxyphenyl)pent-1-en-3-one is its potential to cause an allergic skin reaction upon contact.[4] While acute toxicity data suggests a low hazard (LD50 >5 g/kg in rats and rabbits), repeated or prolonged skin contact should be avoided.[5] General good laboratory practice also dictates avoiding the generation and inhalation of dust, as well as contact with eyes.[6][7]

Hazard ClassificationDescriptionPrimary Route of ExposureSource
Skin Sensitization (H317) May cause an allergic skin reaction.Dermal (Skin) Contact[4]
Potential Eye Irritation May cause irritation upon contact.Eye Contact[7][8]
Potential Respiratory Irritation Inhalation of dust may irritate the respiratory system.Inhalation[7][8]
Physicochemical Properties

Understanding the physical state and solubility is critical for planning handling and spill response procedures.

PropertyValueSource
CAS Number 104-27-8[9]
Molecular Formula C₁₂H₁₄O₂[4]
Molecular Weight 190.24 g/mol [9]
Appearance White to pale-yellow solid/crystals.[4][10]
Melting Point ~61°C[4][10]
Solubility Insoluble in water; Soluble in ethanol, chloroform, and other organic solvents.[4][10]
Combustibility Combustible.[10]

Section 2: Protective Measures: Engineering Controls & PPE

The hierarchy of controls mandates that we first apply engineering solutions to minimize exposure, followed by the use of Personal Protective Equipment (PPE) as the final barrier.

Engineering Controls: The Primary Defense

All procedures involving the handling of solid 1-(4-Methoxyphenyl)pent-1-en-3-one or its solutions must be performed in a certified chemical fume hood. This is non-negotiable. The fume hood provides constant, directional airflow that captures and exhausts dust or vapors, preventing inhalation and minimizing contamination of the general laboratory environment.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be deliberate and based on the specific tasks being performed.

TaskMinimum Required PPE
Weighing/Aliquoting Solid Chemical Splash Goggles, Nitrile Gloves (Double-gloved recommended), Flame-Resistant Lab Coat
Solution Preparation Chemical Splash Goggles, Nitrile Gloves, Flame-Resistant Lab Coat, Chemical-Resistant Apron
Reaction Workup / Purification Chemical Splash Goggles & Face Shield, Nitrile Gloves, Flame-Resistant Lab Coat, Chemical-Resistant Apron
  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant chemical splash goggles are required.[11] When handling larger quantities (>10g) or performing operations with a significant splash risk (e.g., extractions, transfers), a full-face shield must be worn over the goggles.[12]

  • Hand Protection : Nitrile gloves are recommended for protection against incidental contact.[12][13] Given the compound's sensitizing potential, consider double-gloving. If direct contact occurs, remove gloves immediately, wash hands thoroughly with soap and water, and don a new pair. Never reuse disposable gloves.

  • Body Protection : A flame-resistant lab coat is standard. For procedures involving larger volumes of solutions, supplement this with a chemical-resistant apron.[14][15] Clothing worn under the lab coat should cover the legs entirely.

Section 3: Operational Plans and Step-by-Step Guidance

A systematic workflow minimizes the risk of exposure and ensures procedural consistency.

General Handling Workflow

The following diagram outlines the critical stages for safely handling 1-(4-Methoxyphenyl)pent-1-en-3-one from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS & SOP B Don Full PPE A->B C Prepare Fume Hood B->C D Weigh Solid C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Surfaces & Glassware F->G H Segregate Waste G->H I Doff PPE Correctly H->I J End I->J Wash Hands Thoroughly

Caption: Standard workflow for handling 1-(4-Methoxyphenyl)pent-1-en-3-one.

Protocol: Weighing and Preparing a Stock Solution

This protocol provides a step-by-step method for a common laboratory task.

  • Preparation :

    • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

    • Line the work surface within the fume hood with absorbent, plastic-backed paper.

    • Don all required PPE as specified in the table above (double gloves recommended).

  • Weighing :

    • Place a tared weigh boat on an analytical balance located within the fume hood or in a ventilated balance enclosure.

    • Carefully transfer the desired amount of solid 1-(4-Methoxyphenyl)pent-1-en-3-one to the weigh boat using a clean spatula. Avoid creating airborne dust.

    • Promptly and securely close the main container of the chemical.

  • Solubilization :

    • Place a suitably sized flask containing a stir bar and the desired solvent on a stir plate inside the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Rinse the weigh boat with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.

    • Allow the mixture to stir until all solid is dissolved.

  • Cleanup :

    • Dispose of the used weigh boat and any contaminated paper towels into the designated solid hazardous waste container.

    • Wipe the spatula clean and decontaminate the balance area if necessary.

Section 4: Emergency and Disposal Plans

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Emergency Response

In the event of an exposure, immediate and correct action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water and gentle soap for at least 15 minutes. Seek medical attention if irritation or signs of an allergic reaction develop.[6][7]
Eye Contact Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Spill Response Protocol

For small spills (<5g) of solid material inside a chemical fume hood:

G A Assess Spill (Small, Contained in Hood) B Alert Others & Restrict Access A->B C Ensure Full PPE is Worn B->C D Cover Spill with Absorbent Pads (To prevent dust generation) C->D E Gently Sweep Solid onto Pad D->E F Place Contaminated Materials in Labeled Waste Bag E->F G Decontaminate Spill Area (e.g., with 70% Ethanol) F->G H Dispose of all materials as Hazardous Waste G->H

Sources

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